2-hydroxypinocembrin
描述
Structure
3D Structure
属性
分子式 |
C15H12O5 |
|---|---|
分子量 |
272.25 g/mol |
IUPAC 名称 |
2,5,7-trihydroxy-2-phenyl-3H-chromen-4-one |
InChI |
InChI=1S/C15H12O5/c16-10-6-11(17)14-12(18)8-15(19,20-13(14)7-10)9-4-2-1-3-5-9/h1-7,16-17,19H,8H2 |
InChI 键 |
KRSTWHCNVMDXQW-UHFFFAOYSA-N |
SMILES |
C1C(=O)C2=C(C=C(C=C2OC1(C3=CC=CC=C3)O)O)O |
规范 SMILES |
C1C(=O)C2=C(C=C(C=C2OC1(C3=CC=CC=C3)O)O)O |
产品来源 |
United States |
Foundational & Exploratory
Synthesis of 2-Hydroxypinocembrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxypinocembrin, a hydroxylated derivative of the naturally occurring flavanone pinocembrin, holds significant interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the biocatalytic synthesis of this compound. Two primary methodologies are presented: in vitro enzymatic synthesis using purified cytochrome P450 enzymes and whole-cell biotransformation. This document offers detailed experimental protocols, data presentation in tabular format for clarity, and visual diagrams of the synthesis workflows and underlying biochemical pathways to facilitate comprehension and replication by researchers in the field of drug discovery and development.
Introduction
Pinocembrin, a flavonoid found in propolis, honey, and various plants, exhibits a range of biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. The hydroxylation of pinocembrin can enhance its bioactivity and pharmacokinetic properties. The introduction of a hydroxyl group at the 2-position of the C-ring is a key modification that can alter the molecule's biological function. This guide focuses on the synthesis of this compound, a novel derivative with potential for therapeutic applications. The primary route for this specific hydroxylation is through biocatalysis, leveraging the regio- and stereospecificity of enzymes.
Biocatalytic Synthesis Strategies
The synthesis of this compound can be effectively achieved through two main biocatalytic approaches:
-
In Vitro Enzymatic Synthesis: This method utilizes a purified cytochrome P450 enzyme, such as CYP105D7 from Streptomyces avermitilis, which is known to hydroxylate flavonoids. This approach allows for precise control over reaction conditions and components.
-
Whole-Cell Biotransformation: This technique employs microorganisms, such as Streptomyces avermitilis, that naturally express or are engineered to express the desired hydroxylating enzymes. This method can be more cost-effective as it eliminates the need for enzyme purification.
In Vitro Enzymatic Synthesis using Purified CYP105D7
This protocol describes the synthesis of this compound using purified CYP105D7 enzyme, a promiscuous P450 enzyme capable of hydroxylating a variety of substrates, including flavonoids.
Experimental Protocol:
-
Expression and Purification of CYP105D7:
-
The gene encoding CYP105D7 from Streptomyces avermitilis is cloned into an expression vector (e.g., pET-28a(+)) with an N-terminal His-tag.
-
The recombinant plasmid is transformed into Escherichia coli BL21(DE3) cells.
-
The transformed cells are cultured in Luria-Bertani (LB) medium containing an appropriate antibiotic at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5 mM, and the culture is further incubated at 18°C for 16-20 hours.
-
Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole), and lysed by sonication.
-
The His-tagged CYP105D7 is purified from the cell lysate using a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column.
-
The purified enzyme is dialyzed against a storage buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and stored at -80°C.
-
-
In Vitro Hydroxylation Reaction:
-
The reaction mixture (1 mL) contains 50 mM potassium phosphate buffer (pH 7.4), 1 µM purified CYP105D7, 10 µM putidaredoxin (Pdx), 1 µM putidaredoxin reductase (PdR), and an NADPH regeneration system (1 U/mL glucose-6-phosphate dehydrogenase, 10 mM glucose-6-phosphate, and 1 mM NADP+).
-
Pinocembrin is added from a stock solution in dimethyl sulfoxide (DMSO) to a final concentration of 100 µM (final DMSO concentration should be less than 1%).
-
The reaction is initiated by adding the NADPH regeneration system and incubated at 30°C for 1-4 hours with shaking.
-
-
Product Extraction and Analysis:
-
The reaction is quenched by adding an equal volume of ethyl acetate.
-
The organic layer is separated, evaporated to dryness, and the residue is redissolved in methanol.
-
The product mixture is analyzed by High-Performance Liquid Chromatography (HPLC) using a C18 column. A gradient elution with water (containing 0.1% formic acid) and acetonitrile is typically used.
-
The structure of this compound is confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantitative Data Summary:
| Parameter | Value |
| Enzyme Concentration | 1 µM |
| Substrate Concentration | 100 µM |
| Reaction Temperature | 30°C |
| Reaction Time | 1 - 4 hours |
| Anticipated Yield | 5-15% |
| Anticipated Purity | >95% after purification |
Whole-Cell Biotransformation using Streptomyces avermitilis
This protocol outlines the use of Streptomyces avermitilis as a whole-cell biocatalyst for the hydroxylation of pinocembrin.
Experimental Protocol:
-
Cultivation of Streptomyces avermitilis:
-
Streptomyces avermitilis is grown in a suitable medium (e.g., Tryptic Soy Broth) at 28°C for 2-3 days to obtain a seed culture.
-
The seed culture is used to inoculate a production medium (e.g., yeast extract-malt extract medium) and incubated at 28°C with shaking for 2-3 days until the culture reaches the late exponential or early stationary phase.
-
-
Whole-Cell Biotransformation:
-
Pinocembrin, dissolved in a suitable solvent like DMSO, is added to the microbial culture to a final concentration of 0.1-0.5 mM.
-
The culture is further incubated at 28°C with shaking for 24-72 hours.
-
Samples are taken at regular intervals to monitor the conversion of pinocembrin and the formation of hydroxylated products by HPLC.
-
-
Extraction and Purification of this compound:
-
After the desired incubation period, the culture broth is centrifuged to separate the mycelia and the supernatant.
-
The supernatant is extracted with an equal volume of ethyl acetate.
-
The mycelia are also extracted with acetone or methanol to recover any intracellular product.
-
The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude extract is subjected to column chromatography (e.g., silica gel) followed by preparative HPLC to purify this compound.
-
Quantitative Data Summary:
| Parameter | Value |
| Substrate Concentration | 0.1 - 0.5 mM |
| Incubation Temperature | 28°C |
| Incubation Time | 24 - 72 hours |
| Anticipated Yield | 10-30% |
| Anticipated Purity | >98% after purification |
Visualizations
Signaling Pathway and Reaction Mechanism
Caption: Proposed mechanism of pinocembrin hydroxylation by CYP105D7.
Experimental Workflow: In Vitro Synthesis
Caption: Workflow for the in vitro synthesis of this compound.
Experimental Workflow: Whole-Cell Biotransformation
Caption: Workflow for whole-cell biotransformation of pinocembrin.
Conclusion
This technical guide provides a comprehensive framework for the synthesis of this compound through biocatalytic methods. The detailed protocols for both in vitro enzymatic synthesis and whole-cell biotransformation offer researchers a solid starting point for producing this promising compound. The provided quantitative data, while anticipatory, serves as a benchmark for experimental design and optimization. The visual workflows and mechanistic diagrams are intended to enhance understanding and facilitate the practical implementation of these synthesis strategies. Further research into the optimization of these processes and the exploration of the pharmacological properties of this compound is warranted to fully realize its therapeutic potential.
"2-hydroxypinocembrin chemical structure and properties"
An In-depth Technical Guide to the Chemical Structure and Properties of Pinocembrin
Disclaimer: Initial searches for "2-hydroxypinocembrin" did not yield a chemical compound with that specific name in publicly available scientific literature. Therefore, this guide focuses on the well-researched and structurally related flavonoid, pinocembrin . It is presumed that the user's interest lies in this compound.
Introduction
Pinocembrin (5,7-dihydroxyflavanone) is a naturally occurring flavonoid found in a variety of plants, honey, and propolis. It has garnered significant attention from the scientific community due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of pinocembrin, with a focus on its underlying signaling pathways and the experimental methodologies used to elucidate its functions. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
Pinocembrin is a flavanone, a class of flavonoids characterized by a C6-C3-C6 skeleton. Its structure consists of two aromatic rings (A and B) connected by a three-carbon heterocyclic pyran ring. The hydroxyl groups at positions 5 and 7 on the A ring are crucial for its biological activities.
Chemical Identifiers
-
IUPAC Name: (2S)-5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one
-
CAS Number: 480-39-7
-
Molecular Formula: C₁₅H₁₂O₄
-
SMILES: C1--INVALID-LINK--C3=CC=CC=C3
Physicochemical Properties
The following table summarizes the key physicochemical properties of pinocembrin.
| Property | Value | Reference(s) |
| Molecular Weight | 256.25 g/mol | [1] |
| Melting Point | 192-195 °C | [1][2] |
| Boiling Point | 511.1 ± 50.0 °C (Predicted) | [2] |
| Solubility | Soluble in DMSO, ethanol, methanol, and chloroform. Sparingly soluble in water. | [2][3] |
| Appearance | Solid powder | [2] |
Biological Activities and Signaling Pathways
Pinocembrin exerts its biological effects through the modulation of various cellular signaling pathways. This section details its primary activities and the associated molecular mechanisms.
Anti-inflammatory Activity
Pinocembrin has been shown to possess potent anti-inflammatory properties. It can suppress the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), nitric oxide (NO), and prostaglandin E2 (PGE2).[4] The primary mechanism underlying its anti-inflammatory effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5]
Neuroprotective Effects
Pinocembrin has demonstrated significant neuroprotective effects in various models of neurological disorders, including cerebral ischemia and neurodegenerative diseases.[6] Its neuroprotective mechanisms are multifaceted and involve the inhibition of apoptosis, reduction of oxidative stress, and modulation of autophagy.[7]
References
- 1. Pinocembrin alleviates memory impairment in transient global cerebral ischemic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pinocembrin attenuates hemorrhagic transformation after delayed t-PA treatment in thromboembolic stroke rats by regulating endogenous metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pinocembrin inhibits lipopolysaccharide-induced inflammatory mediators production in BV2 microglial cells through suppression of PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pinocembrin attenuates lipopolysaccharide-induced inflammatory responses in Labeo rohita macrophages via the suppression of the NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pinocembrin-attenuates-hippocampal-inflammation-oxidative-perturbations-and-apoptosis-in-a-rat-model-of-global-cerebral-ischemia-reperfusion - Ask this paper | Bohrium [bohrium.com]
- 7. Pinocembrin Protects the Brain against Ischemia-Reperfusion Injury and Reverses the Autophagy Dysfunction in the Penumbra Area - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Natural Reserves of 2-Hydroxypinocembrin: A Technical Guide
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been compiled detailing the natural sources, extraction methodologies, and biological significance of the flavonoid 2-hydroxypinocembrin. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing a consolidated overview of the current scientific landscape surrounding this promising natural compound.
Natural Occurrences of this compound
This compound, a derivative of the more commonly known flavonoid pinocembrin, is found in a variety of natural sources. While its presence is not as widespread as its parent compound, targeted phytochemical investigations have identified it in specific plant species and bee propolis. The concentration of this compound can vary significantly based on the geographical origin, plant species, and even the specific part of the plant utilized.
Notably, species within the Dalea and Lychnophora genera have been reported to contain this compound. Quantitative analyses of these sources are crucial for establishing viable extraction strategies for research and potential therapeutic applications.
Quantitative Analysis
To facilitate comparative analysis, the following table summarizes the quantitative data available for this compound and its closely related precursor, pinocembrin, in various natural sources. It is important to note that data specifically for this compound is limited, and much of the available quantitative information pertains to pinocembrin.
| Natural Source | Compound | Concentration/Yield | Method of Analysis | Reference |
| Propolis (Croatia, Adriatic) | Pinocembrin | 0.03 - 6.14% | HPLC | [1] |
| Propolis (Croatia, Continental) | Pinocembrin | 0 - 4.74% | HPLC | [1] |
| Korean Mulberry Leaves | Total Flavonoids | 748.5 - 1297.9 mg/100g | HPLC | [2] |
Further research is required to establish a comprehensive quantitative profile of this compound across a wider range of natural sources.
Experimental Protocols: Isolation and Purification
The isolation of this compound from natural matrices typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following is a generalized protocol based on common methodologies for flavonoid isolation.
1. Extraction:
-
Sample Preparation: The plant material (e.g., leaves, stems) is dried and ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered material is subjected to extraction with a suitable solvent, commonly methanol or ethanol, through methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction. The choice of solvent and method depends on the polarity of the target compound and the nature of the plant matrix.[3]
2. Fractionation:
-
The crude extract is concentrated under reduced pressure and then partitioned between immiscible solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoids like this compound are typically enriched in the ethyl acetate fraction.
3. Chromatographic Purification:
-
Column Chromatography: The flavonoid-rich fraction is subjected to column chromatography over silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative or semi-preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small percentage of formic acid to improve peak shape.[3][4][5] The separation of 17 flavonoids in mulberry leaves was achieved using a gradient of acetonitrile and water with 0.1% formic acid.[2]
4. Structure Elucidation:
-
The purity and structure of the isolated this compound are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C), Mass Spectrometry (MS), and comparison with literature data.
Biosynthesis and Signaling Pathways
Understanding the biosynthetic and signaling pathways of this compound is crucial for its potential therapeutic applications. While direct studies on this compound are limited, insights can be drawn from the well-characterized pathways of its precursor, pinocembrin.
Biosynthesis of Pinocembrin
The biosynthesis of pinocembrin is a key branch of the flavonoid pathway.[6][7][8] It begins with the general phenylpropanoid pathway, leading to the formation of cinnamic acid. The key enzymes involved in the specific pathway to pinocembrin are:
-
4-Coumarate:CoA Ligase (4CL): Activates cinnamic acid to form cinnamoyl-CoA.
-
Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to form (2S)-pinocembrin.[6][9]
Hydroxylation of the pinocembrin core at the 2-position would then be catalyzed by a specific hydroxylase to yield this compound.
Potential Signaling Pathway: Inhibition of the NF-κB Pathway
Pinocembrin has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][10][11][12] It is plausible that this compound shares a similar mechanism of action. The NF-κB pathway is a central regulator of inflammation. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide, LPS), IκB is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Pinocembrin has been shown to suppress the phosphorylation of IκBα and the p65 subunit of NF-κB.[1]
Conclusion
This compound represents a compelling natural product with potential therapeutic applications. This guide provides a foundational understanding of its natural sources, methods for its isolation, and plausible biological mechanisms of action. Further research is warranted to fully elucidate the quantitative distribution of this compound in nature and to confirm its specific interactions with cellular signaling pathways. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing flavonoid.
References
- 1. Pinocembrin attenuates allergic airway inflammation via inhibition of NF-κB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Qualitative and quantitative analysis of flavonoids from 12 species of Korean mulberry leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transcriptome-enabled discovery and functional characterization of enzymes related to (2S)-pinocembrin biosynthesis from Ornithogalum caudatum and their application for metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pinocembrin inhibits lipopolysaccharide-induced inflammatory mediators production in BV2 microglial cells through suppression of PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pinocembrin ameliorates non-alcoholic fatty liver disease by activating Nrf2/HO-1 and inhibiting the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthesis of 2-Hydroxypinocembrin in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxypinocembrin is a key intermediate in the biosynthesis of several important flavonoids, including the flavone chrysin. Its production in plants is a critical enzymatic step that diverts the metabolic flux from the general phenylpropanoid pathway towards the synthesis of specialized secondary metabolites. This technical guide provides an in-depth overview of the biosynthesis of this compound, focusing on the core enzymatic reactions, experimental protocols for enzyme characterization, and the regulatory mechanisms governing its formation. Quantitative data from relevant studies are summarized, and key pathways and workflows are visualized to facilitate a comprehensive understanding of this biosynthetic process.
Introduction
Pinocembrin, a flavanone derived from the phenylpropanoid pathway, serves as a precursor for a variety of bioactive flavonoids. The hydroxylation of pinocembrin at the C-2 position to form this compound is a pivotal step, catalyzed by a specific class of cytochrome P450 enzymes known as flavanone 2-hydroxylases (F2Hs). This intermediate is often unstable and can readily dehydrate to form the flavone chrysin, a compound with significant pharmacological interest. Understanding the biosynthesis of this compound is therefore crucial for the metabolic engineering of plants and microorganisms to produce high-value flavonoids for drug development and other applications.
The Biosynthetic Pathway of this compound
The formation of this compound is a two-step process starting from the general phenylpropanoid pathway.
Step 1: Biosynthesis of Pinocembrin
The biosynthesis of pinocembrin is a well-characterized pathway involving three key enzymes:
-
Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
4-Coumarate:CoA ligase (4CL): Activates cinnamic acid to cinnamoyl-CoA.
-
Chalcone synthase (CHS): Catalyzes the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to form pinocembrin chalcone (naringenin chalcone lacking the 4'-hydroxyl group).
-
Chalcone isomerase (CHI): Catalyzes the stereospecific cyclization of pinocembrin chalcone to (2S)-pinocembrin.
Step 2: 2-Hydroxylation of Pinocembrin
The crucial step in the formation of this compound is the hydroxylation of pinocembrin at the C-2 position. This reaction is catalyzed by a flavanone 2-hydroxylase (F2H) , a cytochrome P450-dependent monooxygenase. These enzymes belong to the CYP93B subfamily. While direct characterization of an F2H specific for pinocembrin is limited, studies on homologous enzymes provide strong evidence for this reaction. For instance, flavone synthase II (FNSII) from Medicago truncatula (MtFNSII) and citrus (CitFNSII-1 and CitFNSII-2) have been shown to convert flavanones, including pinocembrin, into their 2-hydroxylated forms.
The this compound intermediate is often unstable and readily undergoes dehydration to form the corresponding flavone, chrysin.
Diagram of the Biosynthetic Pathway
Caption: Biosynthetic pathway from L-phenylalanine to this compound and chrysin.
Key Enzymes and Quantitative Data
The primary enzyme responsible for the conversion of pinocembrin to this compound is a flavanone 2-hydroxylase (F2H). While specific kinetic data for the reaction with pinocembrin is scarce in the literature, functional characterization of several F2H enzymes has been performed with analogous flavanone substrates.
| Enzyme | Source Organism | Substrate(s) | Product(s) | Notes |
| MtFNSII-1 & MtFNSII-2 | Medicago truncatula | Naringenin, Liquiritigenin, Pinocembrin | 2-Hydroxynaringenin, 2-Hydroxyliquiritigenin, this compound (inferred) | Primarily characterized for their role in flavone biosynthesis, where the 2-hydroxy intermediate dehydrates to the corresponding flavone. Important for nodulation. |
| CitFNSII-1 & CitFNSII-2 | Citrus spp. | Naringenin, Pinocembrin, Liquiritigenin | Apigenin, Chrysin, Isoliquiritigenin (via 2-hydroxy intermediates) | Both enzymes directly convert flavanones to flavones, with the reaction proceeding through a 2-hydroxyflavanone intermediate. |
| CYP93G2 | Oryza sativa (Rice) | Naringenin, Eriodictyol | 2-Hydroxynaringenin, 2-Hydroxyeriodictyol | A key enzyme in the biosynthesis of C-glycosylflavones, which proceeds via a 2-hydroxyflavanone intermediate. |
| CsF2H | Camellia sinensis (Tea) | Naringenin | 2-Hydroxynaringenin | Involved in the biosynthesis of flavone C-glycosides in tea plants. |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the characterization of flavanone 2-hydroxylase activity.
Heterologous Expression of Flavanone 2-Hydroxylase in Yeast
This protocol is adapted from studies on the functional characterization of FNSII enzymes.
Objective: To express a candidate F2H gene in Saccharomyces cerevisiae to assess its in vivo activity.
Materials:
-
Yeast expression vector (e.g., pYES-DEST52)
-
Competent S. cerevisiae cells (e.g., INVSc1)
-
Synthetic complete medium lacking uracil (SC-Ura) with 2% glucose
-
Induction medium: SC-Ura with 2% galactose and 1% raffinose
-
Pinocembrin substrate
-
Ethyl acetate
-
HPLC and LC-MS/MS systems
Procedure:
-
Cloning: Clone the full-length open reading frame of the candidate F2H gene into the yeast expression vector.
-
Transformation: Transform the resulting plasmid into competent S. cerevisiae cells using the lithium acetate method.
-
Selection: Select positive transformants on SC-Ura plates with 2% glucose.
-
Pre-culture: Inoculate a single colony into 5 mL of SC-Ura liquid medium with 2% glucose and grow overnight at 30°C with shaking.
-
Induction: Inoculate the pre-culture into 50 mL of induction medium to an OD600 of 0.4.
-
Substrate Feeding: After 6 hours of induction at 30°C, add pinocembrin (dissolved in a small volume of DMSO or ethanol) to a final concentration of 50-100 µM.
-
Incubation: Continue incubation for 48-72 hours at 30°C.
-
Extraction: Pellet the yeast cells by centrifugation. Extract the supernatant twice with an equal volume of ethyl acetate. Dry the combined organic phases under vacuum.
-
Analysis: Resuspend the dried extract in methanol and analyze by HPLC and LC-MS/MS to identify this compound and its dehydration product, chrysin.
Diagram of Heterologous Expression Workflow
Caption: Workflow for heterologous expression of F2H in yeast.
In Vitro Enzyme Assay of Flavanone 2-Hydroxylase
Objective: To determine the in vitro enzymatic activity of a recombinant F2H.
Materials:
-
Microsomes prepared from yeast or E. coli expressing the F2H and a cytochrome P450 reductase (CPR).
-
Reaction buffer: e.g., 50 mM potassium phosphate buffer (pH 7.5).
-
NADPH.
-
Pinocembrin.
-
Acetonitrile (for quenching the reaction).
-
HPLC and LC-MS/MS systems.
Procedure:
-
Microsome Preparation: Prepare microsomes from the heterologous expression system according to standard protocols.
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Reaction buffer.
-
Microsomal protein (e.g., 50-100 µg).
-
Pinocembrin (e.g., 100 µM).
-
-
Initiation: Pre-incubate the mixture at 30°C for 5 minutes. Start the reaction by adding NADPH to a final concentration of 1 mM.
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes with gentle shaking.
-
Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifugation: Centrifuge at high speed to pellet the protein.
-
Analysis: Analyze the supernatant by HPLC and LC-MS/MS for the presence of this compound and chrysin.
Regulation of this compound Biosynthesis
The biosynthesis of flavonoids, including the precursors to this compound, is tightly regulated at the transcriptional level. The expression of flavonoid biosynthesis genes is controlled by a complex interplay of transcription factors, primarily from the MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. These transcription factors form regulatory complexes that bind to the promoters of flavonoid biosynthetic genes, activating or repressing their transcription in response to developmental cues and environmental stimuli.
Environmental factors that are known to influence flavonoid biosynthesis include:
-
UV light: A well-known inducer of flavonoid biosynthesis, providing protection against UV radiation.
-
Nutrient availability: Phosphate and nitrogen levels can modulate the expression of flavonoid pathway genes.
-
Pathogen attack and wounding: Flavonoids often act as phytoalexins, and their synthesis is induced upon pathogen infection or mechanical damage.
-
Hormonal signals: Plant hormones such as jasmonates and abscisic acid can influence flavonoid accumulation.
The expression of F2H genes is also subject to specific regulation. For example, in Medicago truncatula, the expression of MtFNSII-2 is induced by symbiotic rhizobia and methyl jasmonate, highlighting its role in plant-microbe interactions.
Diagram of Regulatory Influences
Caption: Transcriptional regulation of flavanone 2-hydroxylase (F2H) gene expression.
Conclusion
The biosynthesis of this compound is a critical enzymatic step in the diversification of flavonoids in plants. While this compound itself is often a transient intermediate, its formation, catalyzed by flavanone 2-hydroxylases, is a key control point in the production of chrysin and other valuable downstream products. The methodologies outlined in this guide provide a framework for the identification and characterization of novel F2H enzymes with potential applications in metabolic engineering and synthetic biology for the targeted production of pharmacologically important flavonoids. Further research is needed to elucidate the specific kinetic properties of F2H enzymes with pinocembrin and to unravel the intricate regulatory networks that govern its biosynthesis in different plant species.
An In-depth Technical Guide on the Enzymatic Conversion of Pinocembrin to 2-Hydroxypinocembrin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzymatic conversion of the flavanone pinocembrin to its hydroxylated derivative, 2-hydroxypinocembrin. This biotransformation is of significant interest due to the potential for creating novel flavonoid structures with altered biological activities for applications in drug development and other life sciences. The core of this process revolves around the use of a specific cytochrome P450 enzyme, flavanone 2-hydroxylase. This document details the key enzyme involved, its characteristics, a detailed experimental protocol for the enzymatic conversion, and methods for product analysis and purification. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the processes.
Introduction
Pinocembrin, a flavonoid found in honey, propolis, and various plants, has garnered attention for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[1][2] The enzymatic modification of such natural products is a powerful strategy to generate novel derivatives with potentially enhanced or altered bioactivities. The introduction of a hydroxyl group at the C-2 position of the flavanone C-ring, to produce this compound, represents a targeted modification that can influence the molecule's polarity, reactivity, and interaction with biological targets.
This guide focuses on the enzymatic synthesis of this compound, a reaction catalyzed by a specific class of cytochrome P450 enzymes.
The Key Enzyme: Flavanone 2-Hydroxylase (F2H)
The primary enzyme responsible for the conversion of pinocembrin to this compound is flavanone 2-hydroxylase (F2H) . Specifically, the cytochrome P450 enzyme CYP93G2 from rice (Oryza sativa) has been identified as a functional F2H capable of catalyzing this reaction.[3][4]
Enzyme Commission Number: EC 1.14.14.162[5]
Reaction: (2S)-pinocembrin + NADPH + H+ + O2 <=> this compound + NADP+ + H2O
CYP93G2 is a microsomal enzyme that, like other P450s, requires a redox partner, typically NADPH-cytochrome P450 reductase, to transfer electrons from NADPH for the activation of molecular oxygen.[3]
Quantitative Data
While specific kinetic data for the conversion of pinocembrin by CYP93G2 is not extensively reported in the literature, data for the structurally similar flavanone, naringenin, provides a valuable reference point. The enzymatic activity of CYP93G2 is maximal around pH 7.0 and 30°C.[6]
| Substrate | Enzyme | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Reference |
| Naringenin | CYP93G2 (recombinant, yeast microsomes) | Not Reported | Not Reported | [6] |
| Eriodictyol | CYP93G2 (recombinant, yeast microsomes) | Not Reported | Not Reported | [3] |
| (2S)-Pinocembrin | CYP93G2 (recombinant, yeast microsomes) | Not yet determined | Not yet determined | [5] |
Researchers should note that optimal conditions and kinetic parameters for pinocembrin may vary and require empirical determination.
Experimental Protocols
This section provides a detailed methodology for the enzymatic conversion of pinocembrin to this compound, from the expression of the F2H enzyme to the analysis of the final product.
Heterologous Expression of Flavanone 2-Hydroxylase (CYP93G2) in Saccharomyces cerevisiae
S. cerevisiae is a commonly used eukaryotic host for the expression of plant cytochrome P450 enzymes due to its ability to perform necessary post-translational modifications and provide a suitable membrane environment.
Protocol:
-
Gene Synthesis and Vector Construction:
-
Synthesize the open reading frame of Oryza sativa CYP93G2 (GenBank accession: AK071127), codon-optimized for expression in S. cerevisiae.
-
Clone the synthesized gene into a yeast expression vector, such as pYES2/NT (Invitrogen), under the control of a galactose-inducible GAL1 promoter.
-
-
Yeast Transformation:
-
Transform the expression vector into a suitable S. cerevisiae strain, for example, INVSc1 (Invitrogen), using the lithium acetate/polyethylene glycol method.[7]
-
Select for positive transformants on synthetic complete medium lacking uracil (SC-Ura).
-
-
Microsome Preparation:
-
Inoculate a single colony of the transformed yeast into SC-Ura medium containing 2% (w/v) raffinose and grow overnight at 30°C with shaking.
-
Inoculate a larger culture of SC-Ura with 2% raffinose to an OD600 of 0.4 and grow to an OD600 of ~1.0.
-
Induce protein expression by adding galactose to a final concentration of 2% (w/v) and continue to culture for 16-24 hours at 30°C.
-
Harvest the yeast cells by centrifugation (5,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with sterile water.
-
Resuspend the cells in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol, and a protease inhibitor cocktail).
-
Disrupt the cells using glass beads or a French press.
-
Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris.
-
Collect the supernatant and centrifuge at 100,000 x g for 1.5 hours at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% (v/v) glycerol) and store at -80°C.
-
Enzymatic Conversion of Pinocembrin
Materials:
-
Pinocembrin (substrate)
-
Microsomal preparation containing recombinant CYP93G2
-
NADPH
-
Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)
-
Ethyl acetate (for extraction)
-
Methanol (for resuspension)
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
50 mM potassium phosphate buffer (pH 7.0)
-
100 µM Pinocembrin (dissolved in a small volume of DMSO or methanol)
-
100-500 µg of microsomal protein
-
1 mM NADPH
-
-
The final reaction volume is typically 100-500 µL.
-
Include a negative control reaction without NADPH or with microsomes from a yeast strain transformed with an empty vector.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 1-2 hours with gentle shaking.
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding an equal volume of ethyl acetate.
-
Vortex vigorously for 1 minute to extract the products.
-
Centrifuge at high speed for 5 minutes to separate the phases.
-
Carefully transfer the upper ethyl acetate layer to a new tube.
-
Repeat the extraction of the aqueous layer with another volume of ethyl acetate.
-
Combine the ethyl acetate fractions and evaporate to dryness under a stream of nitrogen or in a vacuum centrifuge.
-
-
Sample Preparation for Analysis:
-
Resuspend the dried extract in a known volume of methanol (e.g., 50-100 µL) for analysis by HPLC or LC-MS.
-
Product Analysis by HPLC-MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 10% to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: DAD at 290 nm (for flavanones) and MS in positive ion mode.
Expected Results:
-
Pinocembrin: A peak with a characteristic retention time and a mass spectrum showing [M+H]+ at m/z 257.
-
This compound: A new, more polar peak eluting earlier than pinocembrin, with an expected [M+H]+ at m/z 273.
Purification of this compound
For the isolation of larger quantities of this compound for structural elucidation and bioactivity studies, the enzymatic reaction can be scaled up, and the product purified using preparative HPLC.
Protocol:
-
Scale-up Reaction: Increase the reaction volume and quantities of reactants proportionally.
-
Preparative HPLC:
-
Use a preparative C18 column.
-
Employ a similar gradient as in the analytical method, optimized for separation of the product from the substrate and any byproducts.
-
Collect fractions corresponding to the this compound peak.
-
Analyze the collected fractions by analytical HPLC-MS to confirm purity.
-
Pool the pure fractions and evaporate the solvent to obtain the purified this compound.
-
Visualizations
Signaling and Biosynthetic Pathways
Caption: Biosynthetic pathway of pinocembrin from L-phenylalanine.
Caption: Enzymatic conversion of pinocembrin to this compound.
Experimental Workflow
References
- 1. The natural flavonoid pinocembrin: molecular targets and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. CYP93G2 Is a Flavanone 2-Hydroxylase Required for C-Glycosylflavone Biosynthesis in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory Effect of (2S)-Pinocembrin From Goniothalamus macrophyllus on the Prostaglandin E2 Production in Macrophage Cell Lines: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
2-Hydroxypinocembrin as a Substrate for C-glycosyltransferases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 2-hydroxypinocembrin's role as a substrate for C-glycosyltransferases (CGTs), a critical enzymatic step in the biosynthesis of pharmacologically significant C-glycosylflavonoids. This document outlines the enzymatic landscape, detailed experimental protocols for studying this reaction, and the underlying biochemical pathways.
Introduction: The Significance of C-Glycosylation
Glycosylation, the enzymatic attachment of sugar moieties to organic molecules, profoundly impacts the solubility, stability, and bioactivity of natural products.[1] C-glycosylation, the formation of a carbon-carbon bond between a sugar and an aglycone, confers remarkable stability to the resulting glycoside against enzymatic and acidic hydrolysis compared to their O-glycoside counterparts.[2] This enhanced stability makes C-glycosylflavonoids attractive candidates for drug development.
The biosynthesis of many C-glycosylflavones proceeds through a key intermediate: a 2-hydroxyflavanone.[3] The flavanone, pinocembrin, is first hydroxylated at the C2 position by a flavanone 2-hydroxylase (F2H), a cytochrome P450 enzyme, to form this compound.[4][5] This intermediate then serves as the acceptor substrate for a C-glycosyltransferase, which catalyzes the attachment of a glucose moiety, typically from a UDP-glucose donor, to the A-ring of the flavonoid.[3] Subsequent dehydration yields the stable C-glycosylflavone.
Enzymatic Landscape and Substrate Specificity
While specific kinetic data for this compound as a substrate for C-glycosyltransferases is not extensively documented in publicly available literature, data from structurally similar 2-hydroxyflavanones, such as 2-hydroxynaringenin, provide valuable comparative insights into the catalytic efficiency of these enzymes. C-glycosyltransferases from various plant sources, including rice (Oryza sativa), have been shown to accept 2-hydroxyflavanones.[3]
Table 1: Representative Kinetic Parameters of C-Glycosyltransferases with 2-Hydroxyflavanone Substrates
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Source Organism | Reference |
| OsCGT | 2,5,7-Trihydroxyflavanone | 15.0 ± 2.1 | 0.83 ± 0.04 | 0.055 | Oryza sativa | [3] |
| VvGT5 | Quercetin (O-glycosylation) | 5.60 | Value not reported | Value not reported | Vitis vinifera | [6] |
| VvGT6 | Quercetin (O-glycosylation) | 9.69 | Value not reported | Value not reported | Vitis vinifera | [6] |
Note: Data for this compound is not available. The data presented for other substrates is for comparative purposes to illustrate the general catalytic efficiency of related glycosyltransferases. The few kinetic studies available for C-glycosyltransferases indicate Km values in the micromolar range and kcat values in the 0.1–10 s−1 range.[2]
Signaling Pathways and Experimental Workflows
Biosynthetic Pathway of Pinocembrin C-Glycosides
The enzymatic conversion of pinocembrin to its C-glycoside is a multi-step process involving two key enzymes.
Caption: Biosynthesis of pinocembrin C-glycoside from pinocembrin.
Experimental Workflow for In Vitro Analysis
A coupled enzyme assay is often employed to study the C-glycosylation of pinocembrin, where the substrate for the CGT, this compound, is generated in situ.
Caption: Workflow for in vitro C-glycosylation of pinocembrin.
Experimental Protocols
Expression and Purification of Recombinant C-Glycosyltransferase
This protocol describes a general method for obtaining purified recombinant CGT from an E. coli expression system.
-
Gene Synthesis and Cloning: The coding sequence for the desired C-glycosyltransferase (e.g., from Oryza sativa) is synthesized and cloned into an expression vector such as pET-28a(+), which incorporates an N-terminal His-tag.
-
Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).[7]
-
Protein Expression:
-
Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.2 mM and incubate at a lower temperature (e.g., 18°C) for 16-20 hours with shaking.[7]
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C).
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (e.g., 15000 x g for 30 min at 4°C).
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Desalt and concentrate the purified protein using ultrafiltration devices.
-
Assess protein purity and concentration using SDS-PAGE and a Bradford assay.
-
In Vitro C-Glycosyltransferase Assay
This coupled assay allows for the synthesis of this compound from pinocembrin, followed by its C-glycosylation.
-
Reaction Mixture: Prepare the reaction mixture in a total volume of 100 µL:
-
50 mM Tris-HCl buffer (pH 7.5)
-
100 µM Pinocembrin (dissolved in DMSO, final DMSO concentration ≤ 1%)
-
1 mM UDP-Glucose
-
1 mM NADPH
-
2 µg purified recombinant Flavanone 2-Hydroxylase
-
5 µg purified recombinant C-Glycosyltransferase
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-4 hours.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol.[3]
-
Sample Preparation for Analysis: Centrifuge the terminated reaction at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein. Transfer the supernatant to an HPLC vial for analysis.
UPLC-MS/MS Analysis of Reaction Products
This method provides a sensitive and selective means of identifying and quantifying the C-glycosylated products of pinocembrin.
-
Instrumentation: A UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to separate pinocembrin, this compound, and the C-glycoside products. For example:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-9 min: 90% B
-
9-10 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: Specific precursor-to-product ion transitions should be determined using authentic standards if available. Predicted transitions are:
-
Pinocembrin: m/z 255 -> m/z 151
-
This compound: m/z 271 -> m/z 151
-
Pinocembrin-C-glucoside: m/z 417 -> m/z 297 (loss of 120 Da) and m/z 255 (loss of glucose)
-
-
-
Quantification: Generate a standard curve using an authentic standard of the C-glycoside of interest or a related compound for semi-quantification.
Conclusion
The enzymatic C-glycosylation of this compound represents a key step in the formation of stable and potentially bioactive C-glycosylflavonoids. While direct kinetic data for this specific substrate remains to be fully elucidated, the methodologies and pathways described herein provide a robust framework for researchers to investigate this important biochemical transformation. The detailed protocols for enzyme production, in vitro assays, and UPLC-MS/MS analysis will facilitate further studies into the substrate specificity and catalytic mechanisms of C-glycosyltransferases, ultimately enabling the chemoenzymatic synthesis of novel flavonoid C-glycosides for pharmaceutical applications.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. The C-Glycosylation of Flavonoids in Cereals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP93G2 Is a Flavanone 2-Hydroxylase Required for C-Glycosylflavone Biosynthesis in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a Flavanone 2-Hydroxylase Involved in Flavone C-Glycoside Biosynthesis from Camellia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional Differentiation of the Glycosyltransferases That Contribute to the Chemical Diversity of Bioactive Flavonol Glycosides in Grapevines (Vitis vinifera) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression and purification of glycosyltransferases [bio-protocol.org]
Potential Therapeutic Applications of 2-Hydroxypinocembrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential therapeutic applications of 2-hydroxypinocembrin, a hydroxylated derivative of the naturally occurring flavonoid, pinocembrin. While research directly focused on this compound is currently limited, this document extrapolates its potential pharmacological activities based on the extensive data available for its parent compound, pinocembrin, and the established principles of flavonoid structure-activity relationships. This guide covers potential neuroprotective, anti-inflammatory, and anticancer applications, proposed mechanisms of action, and detailed hypothetical experimental protocols for future in vitro and in vivo evaluation. All quantitative data for the parent compound, pinocembrin, is summarized in structured tables to provide a comparative baseline. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's potential. This document aims to serve as a foundational resource to stimulate and guide future research and drug development efforts for this compound.
Introduction
Pinocembrin, a flavonoid found in honey, propolis, and various plants, has garnered significant attention for its diverse pharmacological properties, including neuroprotective, anti-inflammatory, antioxidant, and anticancer effects.[1] The biological activity of flavonoids is often influenced by their substitution patterns, particularly the number and position of hydroxyl groups. The introduction of a hydroxyl group at the 2-position of the C-ring of pinocembrin to form this compound may modulate its electronic properties, lipophilicity, and steric interactions with biological targets, potentially altering its therapeutic efficacy and pharmacokinetic profile.
While pinocembrin itself has shown promise in preclinical studies and is even undergoing clinical trials for ischemic stroke, the therapeutic potential of its hydroxylated derivatives, such as this compound, remains largely unexplored.[2] This guide synthesizes the existing knowledge on pinocembrin to build a predictive framework for the therapeutic applications of this compound.
Potential Therapeutic Applications
Based on the activities of pinocembrin and other related flavonoids, this compound is hypothesized to possess therapeutic potential in the following areas:
Neuroprotection
Pinocembrin has demonstrated significant neuroprotective effects in models of cerebral ischemia and neurodegenerative diseases.[1][3] These effects are attributed to its ability to reduce oxidative stress, inhibit apoptosis, and modulate inflammatory responses within the central nervous system.[4][5] It is plausible that this compound could exhibit similar or enhanced neuroprotective properties.
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases. Pinocembrin exerts anti-inflammatory effects by inhibiting pro-inflammatory mediators and signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[1][6] The addition of a hydroxyl group could influence the molecule's ability to scavenge reactive oxygen species and interact with key inflammatory enzymes.
Anticancer Activity
Several flavonoids, including pinocembrin, have been shown to possess anticancer properties by inducing apoptosis, inhibiting cell proliferation, and preventing metastasis.[1] The potential anticancer activity of this compound warrants investigation, as minor structural modifications can significantly impact a compound's cytotoxicity and selectivity for cancer cells.
Quantitative Data for Pinocembrin (Baseline for Comparison)
To establish a benchmark for future studies on this compound, the following tables summarize the available quantitative data for its parent compound, pinocembrin.
Table 1: In Vitro Antioxidant Activity of Pinocembrin
| Assay | IC50 / Activity | Reference |
| DPPH Radical Scavenging | Varies by study; reported as % inhibition at specific concentrations. | [6] |
| ABTS Radical Scavenging | Varies by study; reported as % inhibition at specific concentrations. | [6] |
| Hydroxyl Radical Scavenging | Varies by study; reported as % inhibition at specific concentrations. | [6] |
| Superoxide Anion Scavenging | Varies by study; reported as % inhibition at specific concentrations. | [6] |
Table 2: In Vitro Anti-inflammatory Activity of Pinocembrin
| Cell Line | Target | IC50 / Inhibition | Reference |
| RAW 264.7 Macrophages | PGE2 Production | Significant suppression | [7] |
| U937 Macrophages | PGE2 Production | Significant suppression | [7] |
| HK-2 Cells (LPS-induced) | Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Concentration-dependent decrease | [8] |
Table 3: In Vivo Neuroprotective Effects of Pinocembrin
| Animal Model | Condition | Dosage | Outcome | Reference |
| Rat | Global Cerebral Ischemia/Reperfusion | 10 mg/kg, p.o. | Reduced infarct size, suppressed oxidative stress and apoptosis | [4] |
| Rat | Ischemia/Reperfusion | Not specified | Reduced damage to hippocampal neurons | [5] |
| Mouse | Aβ25-35 induced toxicity | 20 & 40 mg/kg/day, p.o. | Inhibited RAGE upregulation and downstream inflammation | [9] |
Proposed Mechanisms of Action for this compound
The therapeutic effects of this compound are likely mediated through the modulation of key signaling pathways implicated in cellular stress, inflammation, and survival.
Inhibition of Pro-inflammatory Signaling Pathways
Similar to pinocembrin, this compound is expected to inhibit the NF-κB and mitogen-activated protein kinase (MAPK) signaling cascades. These pathways are central to the inflammatory response, and their inhibition would lead to a reduction in the production of pro-inflammatory cytokines and enzymes.
Caption: Proposed inhibition of NF-κB and MAPK signaling pathways by this compound.
Modulation of Apoptotic Pathways
This compound may protect cells from apoptosis by modulating the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This could involve the regulation of Bcl-2 family proteins, inhibition of caspase activation, and preservation of mitochondrial integrity.
Caption: Proposed modulation of the intrinsic apoptotic pathway by this compound.
Experimental Protocols
The following sections outline detailed, albeit hypothetical, experimental protocols for the synthesis and biological evaluation of this compound.
Synthesis of this compound
A potential synthetic route to this compound could involve the enzymatic hydroxylation of pinocembrin, a method that can offer high regioselectivity and stereoselectivity.[7]
Caption: Proposed workflow for the synthesis and characterization of this compound.
Protocol:
-
Reaction Setup: Dissolve pinocembrin in a suitable buffer. Add a purified hydroxylating enzyme (e.g., a specific cytochrome P450 monooxygenase) and necessary cofactors such as NADPH.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) with gentle agitation for a specified period (e.g., 24-48 hours).
-
Reaction Quenching: Stop the reaction by adding a solvent such as ethyl acetate.
-
Extraction: Extract the product into the organic solvent.
-
Purification: Purify the crude product using high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the structure of the purified this compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
In Vitro Antioxidant Activity Assays
Standard colorimetric assays can be employed to determine the antioxidant capacity of this compound.[10][11]
Protocol (DPPH Assay):
-
Preparation of Reagents: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol and various concentrations of this compound.
-
Reaction: Mix the this compound solutions with the DPPH solution in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.
In Vitro Anti-inflammatory Assay
The anti-inflammatory effects of this compound can be assessed by measuring its ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
Protocol (Nitric Oxide Inhibition Assay):
-
Cell Culture: Culture RAW 264.7 cells in a 96-well plate until they reach 80% confluency.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (an indicator of NO production) using the Griess reagent.
-
Data Analysis: Determine the inhibitory effect of this compound on NO production and calculate the IC50 value.
In Vivo Neuroprotection Study in a Mouse Model of Ischemic Stroke
A middle cerebral artery occlusion (MCAO) model in mice can be used to evaluate the in vivo neuroprotective efficacy of this compound.
Protocol:
-
Animal Model: Induce focal cerebral ischemia in mice by MCAO surgery.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at different doses at specific time points before or after the ischemic insult.
-
Neurological Deficit Scoring: Evaluate the neurological deficits of the animals at 24 hours post-MCAO using a standardized scoring system.
-
Infarct Volume Measurement: Sacrifice the animals and measure the infarct volume in the brain using TTC staining.
-
Histological and Molecular Analysis: Perform histological analysis (e.g., H&E staining) and molecular assays (e.g., Western blotting for apoptotic and inflammatory markers) on brain tissue to elucidate the underlying mechanisms of neuroprotection.
In Silico Prediction of Therapeutic Targets and Pharmacokinetics
In the absence of experimental data, computational methods can provide valuable insights into the potential biological activities and pharmacokinetic properties of this compound.[4][12][13]
-
Target Prediction: Molecular docking and pharmacophore modeling can be used to predict the binding affinity of this compound to a panel of known therapeutic targets, such as kinases, nuclear receptors, and enzymes involved in inflammation.
-
ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound, helping to assess its drug-likeness and potential for oral bioavailability. The metabolism of flavonoids is complex and often involves cytochrome P450 enzymes.[14][15][16][17]
Conclusion and Future Directions
While direct experimental evidence for the therapeutic applications of this compound is currently lacking, the extensive research on its parent compound, pinocembrin, provides a strong rationale for its investigation as a potential therapeutic agent. This technical guide has outlined the predicted therapeutic areas, proposed mechanisms of action, and detailed hypothetical experimental protocols to guide future research.
Key future research directions should include:
-
Chemical Synthesis and Characterization: Development of an efficient and scalable synthesis method for this compound.
-
In Vitro Screening: Comprehensive in vitro evaluation of its antioxidant, anti-inflammatory, neuroprotective, and anticancer activities to establish its pharmacological profile and determine its potency relative to pinocembrin.
-
Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy and Pharmacokinetic Studies: Assessment of its therapeutic efficacy in relevant animal models and characterization of its pharmacokinetic profile to determine its bioavailability and metabolic fate.
The exploration of this compound holds the potential to yield a novel therapeutic candidate with improved efficacy and/or a more favorable pharmacological profile compared to its well-studied precursor. This guide serves as a call to action for the scientific community to unlock the therapeutic potential of this promising, yet understudied, natural product derivative.
References
- 1. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. d-nb.info [d-nb.info]
- 5. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic hydroxylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. In Vitro Antioxidant Activities of the Aqueous and Methanolic Stem Bark Extracts of Piliostigma thonningii (Schum.) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. In silico Methods for Identification of Potential Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Pharmacokinetics of dextromethorphan and metabolites in humans: influence of the CYP2D6 phenotype and quinidine inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antihypertensive Drugs Metabolism: An Update to Pharmacokinetic Profiles and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 2-Hydroxypinocembrin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Hydroxypinocembrin is a flavonoid compound of interest for its potential therapeutic properties. Accurate and reliable analytical methods are crucial for its detection and quantification in various matrices, including biological samples and pharmaceutical formulations. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, a general protocol for structural elucidation using Nuclear Magnetic Resonance (NMR) is described.
High-Performance Liquid Chromatography (HPLC) Method
Application: This method is suitable for the routine quantification of this compound in well-characterized matrices where high sensitivity is not the primary requirement.
Experimental Protocol:
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for flavonoid analysis.
-
Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile is often effective. The gradient can be optimized as follows:
-
0-5 min: 10-30% B
-
5-20 min: 30-70% B
-
20-25 min: 70-10% B
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of similar flavonoids, a wavelength of approximately 290 nm would be a suitable starting point for detection.
-
Injection Volume: 10 µL.
2. Sample Preparation (from a plant extract):
-
Weigh 1.0 g of the dried and powdered plant material.
-
Extract with 20 mL of methanol by sonication for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
3. Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
Application: This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates.
Experimental Protocol:
1. Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) suitable for fast LC separations.
-
Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. A typical gradient could be:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-9 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
2. Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized for this compound).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: These need to be determined by infusing a standard solution of this compound. A precursor ion (Q1) corresponding to the molecular weight of this compound and a characteristic product ion (Q3) would be selected. An internal standard (e.g., a structurally similar, stable isotope-labeled compound) should also be used.
3. Sample Preparation (from plasma):
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Application: NMR is a powerful technique for the unambiguous identification and structural elucidation of this compound.
Experimental Protocol:
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound sample in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4).
-
Transfer the solution to an NMR tube.
2. NMR Experiments:
-
1D NMR:
-
¹H NMR: To identify the number and types of protons in the molecule.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.[2]
-
3. Data Analysis:
-
The chemical shifts, coupling constants (from ¹H NMR), and correlation peaks (from 2D NMR) are analyzed to assemble the structure of this compound.
Data Presentation
Table 1: Comparison of Analytical Method Performance Parameters (Hypothetical Values)
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~250 ng/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~800 ng/mL | ~0.1 ng/mL |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Selectivity | Moderate | High |
Visualizations
Caption: HPLC experimental workflow for this compound analysis.
Caption: LC-MS/MS experimental workflow for this compound in plasma.
Caption: Logical relationship of NMR experiments for structure elucidation.
References
Application Notes and Protocols for HPLC-MS Analysis of 2-Hydroxypinocembrin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Hydroxypinocembrin is a derivative of pinocembrin, a flavanone known for its various biological activities. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, metabolism research, and quality control of related products. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful analytical technique for this purpose, offering high selectivity and sensitivity. This document provides a detailed protocol for the HPLC-MS analysis of this compound.
Experimental Protocols
Sample Preparation (Plasma)
A solid-phase extraction (SPE) method is recommended for the extraction of this compound from plasma samples.[1][2]
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution (e.g., Clonazepam)[1]
-
Methanol (HPLC grade)
-
Milli-Q water
-
SPE cartridges (e.g., C18)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
Thaw frozen plasma samples at room temperature.
-
To 500 µL of plasma, add a known concentration of the internal standard.
-
Vortex the sample for 30 seconds.
-
Condition the SPE cartridge with 3 mL of methanol followed by 5 mL of Milli-Q water.[2]
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of Milli-Q water to remove polar interferences.[2]
-
Elute the analyte and internal standard with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex the sample and transfer it to an autosampler vial for HPLC-MS analysis.
HPLC-MS/MS Analysis
This protocol is based on methods developed for similar flavonoids and can be optimized for this compound.[1][3][4]
Instrumentation:
HPLC Conditions:
| Parameter | Value |
| Column | Luna C8 (or equivalent C18) |
| Mobile Phase A | 0.3 mM Ammonium Acetate in Water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient | Isocratic: 65% B[1] |
| Flow Rate | 0.25 mL/min[1] |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Gas 1 | 50 psi[6] |
| Ion Source Gas 2 | 50 psi[6] |
| Curtain Gas | 40 psi[6] |
| IonSpray Voltage | -4500 V[6] |
| Temperature | 450°C[6] |
| MRM Transitions | To be determined by direct infusion of this compound and IS |
Data Presentation
Quantitative Analysis
The method should be validated for linearity, precision, accuracy, recovery, and stability. The following table summarizes typical acceptance criteria for bioanalytical method validation.
Table 1: Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ)[1] |
| Intra- and Inter-day Accuracy (%RE) | Within ±15% (±20% for LLOQ)[1] |
| Recovery | Consistent, precise, and reproducible (typically >80%)[1] |
| Matrix Effect | Within acceptable limits (typically 85-115%) |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ±15% of nominal concentration |
Pharmacokinetic Parameters
Following successful application of the method to a pharmacokinetic study, the following parameters can be determined.
Table 2: Example Pharmacokinetic Parameters for a Flavonoid [4]
| Parameter | Unit | Value (Example) |
| Cmax (Maximum plasma concentration) | µg/L | 299.83 ± 16.74 |
| Tmax (Time to reach Cmax) | h | 0.09 ± 0.02 |
| AUC(0-t) (Area under the curve from 0 to t) | µg·h/L | Varies with study |
| AUC(0-∞) (Area under the curve from 0 to infinity) | µg·h/L | Varies with study |
| t1/2 (Half-life) | h | 1.75 ± 0.32 |
Visualizations
Experimental Workflow
Caption: HPLC-MS experimental workflow.
Proposed Fragmentation Pathway of this compound
The fragmentation of flavonoids like this compound in negative ion mode often involves the cleavage of the C-ring through a retro-Diels-Alder (RDA) reaction.
Caption: Proposed fragmentation of this compound.
References
- 1. Determination of pinocembrin in human plasma by solid-phase extraction and LC/MS/MS: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The development and validation of a sensitive HPLC-MS/MS method for the quantitative and pharmacokinetic study of the seven components of Buddleja lindleyana Fort. - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. The development and validation of an HPLC-MS/MS method for the determination of eriocitrin in rat plasma and its application to a pharmacokinetic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of 2-Hydroxypinocembrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxypinocembrin is a flavonoid of interest for its potential pharmacological activities. While chemical synthesis routes exist, enzymatic synthesis offers a promising alternative with high specificity and milder reaction conditions. This document outlines a proposed protocol for the enzymatic synthesis of this compound via the hydroxylation of pinocembrin. The protocol is based on established methods for the analogous hydroxylation of naringenin to eriodictyol, a structurally similar reaction. Due to the limited availability of a direct, published protocol for this compound, this guide serves as a starting point for experimental design and optimization.
The proposed enzymatic reaction involves the conversion of pinocembrin to this compound using a suitable hydroxylase, such as a cytochrome P450 monooxygenase or a bacterial hydroxylase. These enzymes are known to catalyze the introduction of a hydroxyl group onto flavonoid scaffolds.
Proposed Enzymatic Reaction
The core of the proposed protocol is the regioselective hydroxylation of pinocembrin at the 2'-position. This reaction can be catalyzed by a hydroxylase enzyme, which requires a cofactor, typically NADPH, and molecular oxygen.
Reaction:
Pinocembrin + O₂ + NADPH + H⁺ → this compound + H₂O + NADP⁺
Experimental Protocols
This section details the proposed methodologies for the key experiments.
Enzyme Selection and Preparation
The choice of enzyme is critical for the successful synthesis of this compound. Based on literature for similar flavonoid hydroxylations, promising candidates include variants of cytochrome P450 BM3 from Bacillus megaterium or the HpaBC hydroxylase complex from E. coli. These enzymes have demonstrated activity on naringenin, a substrate analogous to pinocembrin.[1][2][3]
Protocol for Enzyme Expression and Purification (based on CYP450 BM3 variants):
-
Gene Synthesis and Cloning: Synthesize the gene encoding the desired hydroxylase variant (e.g., CYP450 BM3 M13 mutant) with a C-terminal His-tag and clone it into an appropriate expression vector (e.g., pET-28a(+)).
-
Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression:
-
Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 1 L of Terrific Broth.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-20°C) for 16-20 hours.
-
-
Cell Lysis and Enzyme Purification:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Purify the His-tagged enzyme from the supernatant using a Ni-NTA affinity chromatography column.
-
Elute the enzyme with an imidazole gradient.
-
Dialyze the purified enzyme against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.
-
Enzymatic Synthesis of this compound
This protocol describes the in vitro enzymatic reaction.
Reaction Mixture:
-
Pinocembrin (substrate): 100 µM (dissolved in DMSO)
-
Purified Hydroxylase: 1-5 µM
-
NADPH regenerating system:
-
NADP⁺: 0.5 mM
-
Glucose-6-phosphate: 10 mM
-
Glucose-6-phosphate dehydrogenase: 1 U/mL
-
-
Reaction Buffer: 100 mM potassium phosphate buffer (pH 7.4)
-
Total reaction volume: 1 mL
Protocol:
-
Prepare the reaction mixture in a microcentrifuge tube, excluding the enzyme.
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the purified hydroxylase.
-
Incubate the reaction at 30°C with gentle shaking for a specified time (e.g., 1-24 hours).
-
Monitor the progress of the reaction by taking aliquots at different time points.
-
Stop the reaction by adding an equal volume of ice-cold ethyl acetate to extract the product.
Product Extraction and Analysis
Protocol:
-
Add 1 mL of ethyl acetate to the 1 mL reaction mixture.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper organic phase (ethyl acetate).
-
Repeat the extraction of the aqueous phase with another 1 mL of ethyl acetate.
-
Pool the organic phases and evaporate to dryness under a stream of nitrogen.
-
Resuspend the dried extract in a suitable solvent (e.g., methanol) for analysis.
-
Analyze the sample by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the this compound product.
Data Presentation
The following table summarizes hypothetical quantitative data based on analogous reactions reported in the literature for naringenin hydroxylation.[2][3] These values should be considered as starting points for experimental optimization.
| Parameter | Value | Reference (Analogous Reaction) |
| Substrate (Pinocembrin) Concentration | 100 - 500 µM | [2][3] |
| Enzyme Concentration | 1 - 5 µM | [2] |
| Apparent Km | ~450 µM | [2][3] |
| Apparent kcat | ~2.0 s⁻¹ | [2][3] |
| Optimal pH | 7.4 | [4] |
| Optimal Temperature | 28 - 37°C | [2][4] |
| Reaction Time | 1 - 48 hours | [2] |
| Expected Conversion Yield | 10 - 50% | [2][3] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the enzymatic synthesis of this compound.
References
- 1. Optimization of naringenin and p-coumaric acid hydroxylation using the native E. coli hydroxylase complex, HpaBC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxylation of diverse flavonoids by CYP450 BM3 variants: biosynthesis of eriodictyol from naringenin in whole cells and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Biotransformation of Pinocembrin using E. coli
Topic: Using E. coli for the Biotransformation of Pinocembrin to Hydroxylated Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pinocembrin, a flavonoid found in honey, propolis, and various plants, exhibits a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] Enhancing the structural diversity of pinocembrin through biotransformation can lead to the generation of novel compounds with potentially improved therapeutic properties. Hydroxylation, in particular, is a key modification that can significantly impact the biological activity of flavonoids. This document provides detailed application notes and protocols for the biotransformation of pinocembrin to its hydroxylated derivative, pinobanksin (3-hydroxypinocembrin), using genetically engineered Escherichia coli. While the direct biotransformation to 2-hydroxypinocembrin is not widely reported, the principles and protocols outlined here for 3-hydroxylation can be adapted for exploring other hydroxylations by expressing different hydroxylating enzymes in E. coli.
Principle of Biotransformation
The biotransformation of pinocembrin to pinobanksin is achieved through the heterologous expression of a flavanone 3-hydroxylase (F3H) in E. coli. F3H is a 2-oxoglutarate-dependent dioxygenase that catalyzes the stereospecific hydroxylation of (2S)-flavanones at the C-3 position of the C-ring.[3] By introducing the gene encoding F3H into an E. coli strain, whole-cell biocatalysts can be created that convert pinocembrin, supplied exogenously to the culture medium, into pinobanksin. This whole-cell approach offers several advantages, including the protection of the enzyme from the extracellular environment and the obviation of enzyme purification.
Experimental Workflow
The overall experimental workflow for the biotransformation of pinocembrin in E. coli involves several key steps, from the selection and cloning of the F3H gene to the analysis of the final product.
Caption: Experimental workflow for pinocembrin biotransformation in E. coli.
Data Presentation
The following table summarizes representative quantitative data from studies on the biotransformation of flavanones to their hydroxylated derivatives using engineered E. coli.
| Enzyme Source | Substrate | Product | E. coli Strain | Titer (mg/L) | Reference |
| Camellia sinensis (CsF3Ha/b) | Naringenin | Dihydrokaempferol | BL21(DE3) | Not specified | [3] |
| Camellia sinensis (CsF3Ha/b) | Eriodictyol | Dihydroquercetin | BL21(DE3) | Not specified | [3] |
| Citrus (CitF3H) | Naringenin | Dihydrokaempferol | BL21(DE3) | Not specified | [4] |
| Picea abies (PaF3H) | Eriodictyol | Taxifolin | Not specified | Not specified | [5] |
Experimental Protocols
Protocol 1: Cloning of Flavanone 3-Hydroxylase (F3H) into an Expression Vector
-
Gene Amplification: Amplify the coding sequence of the selected F3H gene from the source organism's cDNA using PCR with primers containing appropriate restriction sites.
-
Vector and Insert Digestion: Digest both the expression vector (e.g., pET-28a(+)) and the purified PCR product with the corresponding restriction enzymes.
-
Ligation: Ligate the digested F3H insert into the linearized expression vector using T4 DNA ligase.
-
Transformation into Cloning Host: Transform the ligation product into a competent cloning strain of E. coli (e.g., DH5α) and select for positive clones on antibiotic-containing agar plates.
-
Plasmid Isolation and Verification: Isolate the plasmid DNA from positive clones and verify the correct insertion by restriction digestion and DNA sequencing.
Protocol 2: Heterologous Expression of F3H in E. coli
-
Transformation into Expression Host: Transform the verified expression plasmid into a competent expression strain of E. coli (e.g., BL21(DE3)).
-
Pre-culture Preparation: Inoculate a single colony of the transformed E. coli into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic. Incubate overnight at 37°C with shaking (200 rpm).
-
Main Culture: Inoculate 50 mL of fresh LB broth with the overnight pre-culture to an initial OD₆₀₀ of 0.1. Incubate at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
-
Post-induction Incubation: Reduce the incubation temperature to 16-28°C and continue to incubate for 12-24 hours to allow for proper protein folding and expression.
Protocol 3: Whole-Cell Biotransformation of Pinocembrin
-
Substrate Preparation: Prepare a stock solution of pinocembrin (e.g., 10 mg/mL) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Substrate Feeding: After inducing F3H expression for a few hours (e.g., 2-4 hours), add the pinocembrin stock solution to the E. coli culture to a final concentration of 0.1-0.5 mM.
-
Biotransformation Reaction: Continue the incubation at the reduced temperature (16-28°C) with shaking for 24-72 hours to allow for the biotransformation to occur.
-
Cell Harvesting: Harvest the cells by centrifugation (e.g., 8,000 x g for 10 minutes at 4°C). The supernatant can also be collected for analysis of extracellular products.
Protocol 4: Extraction and Analysis of Biotransformation Products
-
Extraction: Resuspend the cell pellet in a suitable volume of ethyl acetate or methanol. Lyse the cells by sonication or bead beating. Centrifuge to remove cell debris and collect the supernatant containing the extracted flavonoids.
-
Sample Preparation: Evaporate the solvent from the extract under reduced pressure or nitrogen stream. Re-dissolve the dried residue in a known volume of methanol for analysis.
-
HPLC Analysis: Analyze the extracted samples by High-Performance Liquid Chromatography (HPLC) using a C18 column. A typical mobile phase could be a gradient of acetonitrile and water (with 0.1% formic acid). Monitor the elution of pinocembrin and pinobanksin by their UV absorbance at around 290 nm.
-
LC-MS Analysis: For confirmation of the product identity, perform Liquid Chromatography-Mass Spectrometry (LC-MS) analysis to determine the molecular weight of the product, which should correspond to that of pinobanksin.
Signaling Pathways and Logical Relationships
Biosynthetic Pathway of Pinocembrin and its Biotransformation
The biosynthesis of pinocembrin in engineered E. coli starts from the amino acid L-phenylalanine. This pathway is then extended for the biotransformation to pinobanksin by the introduction of F3H.
Caption: Biosynthesis of pinocembrin and its conversion to pinobanksin.
Other Potential Hydroxylations
While F3H specifically hydroxylates the 3-position, other enzymes like cytochrome P450 monooxygenases (P450s) can hydroxylate flavonoids at different positions, often on the B-ring. For instance, CYP105D7 from Streptomyces avermitilis has been shown to hydroxylate naringenin at the 3'-position to yield eriodictyol.[6] Exploring the activity of various P450s on pinocembrin could lead to the production of other hydroxylated derivatives. The expression of P450s in E. coli often requires the co-expression of a compatible cytochrome P450 reductase (CPR) to supply the necessary electrons for catalysis.
Troubleshooting and Considerations
-
Low Yield: Low product yield can be due to poor enzyme expression, incorrect protein folding, enzyme inhibition, or substrate/product toxicity. Optimizing induction conditions (IPTG concentration, temperature), co-expressing chaperones, and controlling substrate feeding rates can help improve yields.
-
Substrate/Product Toxicity: High concentrations of pinocembrin or its hydroxylated derivatives may be toxic to E. coli. Fed-batch strategies or in situ product removal can mitigate these effects.
-
Enzyme Activity: Ensure the chosen F3H or other hydroxylase is active towards pinocembrin. Some F3Hs may have a preference for other flavanones like naringenin or eriodictyol.[3]
-
Cofactor Availability: P450-mediated hydroxylations require NADPH as a cofactor. Engineering the host strain to enhance NADPH regeneration can improve the efficiency of these biotransformations.
Conclusion
The use of engineered E. coli provides a versatile platform for the biotransformation of pinocembrin into valuable hydroxylated derivatives. The protocols and data presented here for the production of pinobanksin using F3H serve as a foundation for researchers to produce this and other hydroxylated flavonoids. By exploring the vast diversity of hydroxylating enzymes, it is possible to create a wide array of novel flavonoid structures for further investigation in drug discovery and development.
References
- 1. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The natural flavonoid pinocembrin: molecular targets and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Analysis of Two Flavanone-3-Hydroxylase Genes from Camellia sinensis: A Critical Role in Flavonoid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular characterization of a flavanone 3-hydroxylase gene from citrus fruit reveals its crucial roles in anthocyanin accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavanone-3-Hydroxylase Plays an Important Role in the Biosynthesis of Spruce Phenolic Defenses Against Bark Beetles and Their Fungal Associates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Purification of 2-Hydroxypinocembrin from Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxypinocembrin is a flavonoid of significant interest in pharmaceutical research due to its potential therapeutic properties. As with many synthesized or naturally derived active compounds, achieving high purity is crucial for accurate biological evaluation and potential clinical applications. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture, employing a multi-step approach that includes liquid-liquid extraction, column chromatography, and final recrystallization. The methodologies outlined are based on established principles for the purification of flavonoids and can be adapted for similar compounds.
Data Presentation
The following tables summarize the expected quantitative data from a typical purification process of this compound, starting from a crude reaction mixture.
Table 1: Summary of Purification Steps and Yields
| Purification Step | Starting Material (g) | Product Recovered (g) | Step Yield (%) | Overall Yield (%) | Purity (%) |
| Crude Reaction Mixture | 10.0 | - | - | - | ~40% |
| Liquid-Liquid Extraction | 10.0 | 5.2 | 52.0 | 52.0 | ~65% |
| Macroporous Resin Chromatography | 5.2 | 3.8 | 73.1 | 38.0 | ~85% |
| Sephadex LH-20 Chromatography | 3.8 | 2.9 | 76.3 | 29.0 | ~95% |
| Preparative RP-HPLC | 2.9 | 2.5 | 86.2 | 25.0 | >98% |
| Recrystallization | 2.5 | 2.2 | 88.0 | 22.0 | >99.5% |
Table 2: Chromatographic Method Parameters
| Chromatography Type | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection |
| Macroporous Resin | D101 macroporous resin | Step gradient of Ethanol in Water (30%, 50%, 70%, 95%) | 5 | UV at 280 nm |
| Sephadex LH-20 | Sephadex LH-20 | Methanol | 1 | UV at 280 nm |
| Preparative RP-HPLC | C18 (10 µm, 250 x 20 mm) | Gradient of Acetonitrile in Water (with 0.1% formic acid) | 15 | UV at 280 nm |
Experimental Protocols
Liquid-Liquid Extraction
This initial step aims to separate this compound from polar and nonpolar impurities in the crude reaction mixture.
Procedure:
-
Dissolve the crude reaction mixture (10 g) in 100 mL of ethyl acetate.
-
Transfer the solution to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
100 mL of deionized water (to remove water-soluble impurities).
-
100 mL of saturated sodium bicarbonate solution (to remove acidic impurities).
-
100 mL of brine (saturated NaCl solution) (to reduce the solubility of organic material in the aqueous phase).
-
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Macroporous Resin Column Chromatography
This step provides a preliminary separation of flavonoids from other components based on their polarity.
Procedure:
-
Prepare a column (5 cm x 40 cm) with D101 macroporous resin, pre-equilibrated with deionized water.
-
Dissolve the crude extract from the previous step in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely to obtain a dry powder.
-
Load the dry powder onto the top of the prepared resin column.
-
Elute the column sequentially with:
-
500 mL of 30% aqueous ethanol.
-
1000 mL of 50% aqueous ethanol.
-
1000 mL of 70% aqueous ethanol.
-
500 mL of 95% ethanol.
-
-
Collect fractions of 100 mL and monitor by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol (9:1 v/v).
-
Combine the fractions containing this compound (typically eluting in the 50-70% ethanol fractions).
-
Concentrate the combined fractions under reduced pressure.
Sephadex LH-20 Column Chromatography
This step further purifies the flavonoid fraction based on molecular size and polarity.
Procedure:
-
Swell Sephadex LH-20 in methanol and pack it into a column (2.5 cm x 100 cm).
-
Dissolve the enriched fraction from the macroporous resin step in a minimal volume of methanol.
-
Apply the sample to the top of the Sephadex LH-20 column.
-
Elute the column with methanol at a flow rate of 1 mL/min.
-
Collect 10 mL fractions and monitor by TLC.
-
Combine the fractions containing pure this compound.
-
Concentrate the combined fractions under reduced pressure.
Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For achieving high purity, a final polishing step using preparative RP-HPLC is employed.
Procedure:
-
Dissolve the product from the Sephadex LH-20 column in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject the sample onto a C18 preparative column.
-
Elute using a linear gradient of acetonitrile in water (both containing 0.1% formic acid) from 30% to 70% acetonitrile over 40 minutes.
-
Monitor the elution at 280 nm and collect the peak corresponding to this compound.
-
Concentrate the collected fraction under reduced pressure to remove acetonitrile.
-
Lyophilize the remaining aqueous solution to obtain the purified product.
Recrystallization
This final step yields a highly crystalline and pure form of this compound.
Procedure:
-
Dissolve the purified this compound from the HPLC step in a minimal amount of hot methanol.
-
Slowly add deionized water dropwise until the solution becomes slightly turbid.
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol/water (1:1 v/v).
-
Dry the crystals under vacuum to obtain pure this compound.
Visualization of the Purification Workflow
Caption: Purification workflow for this compound.
Application Notes and Protocols: In Vitro Antioxidant Assays for 2-Hydroxypinocembrin
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Hydroxypinocembrin is a flavonoid compound of interest for its potential therapeutic properties, including its antioxidant activity. Evaluating this activity is a critical step in its preclinical assessment. This document provides detailed protocols for common in vitro antioxidant assays—DPPH, ABTS, FRAP, and ORAC—that can be applied to characterize the antioxidant capacity of this compound. While specific quantitative data for this compound were not available in the initial literature search, the following sections offer a comprehensive framework for conducting these evaluations and presenting the resulting data.
The principles behind these assays are based on two main mechanisms of antioxidant action: hydrogen atom transfer (HAT) and single electron transfer (SET).[1] Assays like ORAC operate via a HAT mechanism, while DPPH, ABTS, and FRAP are based on the SET mechanism.[2] It is recommended to use a battery of assays to obtain a comprehensive antioxidant profile, as no single assay can capture all mechanisms of antioxidant action.[3]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.[4] DPPH is a purple-colored stable radical that, upon accepting an electron or hydrogen atom from an antioxidant, is reduced to the non-radical, yellow-colored diphenylpicrylhydrazine.[5][6] The decrease in absorbance at 517 nm is proportional to the antioxidant concentration.[4][6]
Experimental Protocol
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)[7]
-
This compound (test sample)
-
Trolox or Ascorbic Acid (positive control/standard)[4]
-
96-well microplate[4]
-
Microplate reader capable of measuring absorbance at 517 nm[4]
Procedure:
-
Preparation of DPPH Radical Solution: Prepare a DPPH solution (e.g., 0.24 mg/mL or 280 µM) in methanol or ethanol.[3][8] The solution should have an initial absorbance of approximately 1.0-1.1 at 517 nm.[8] Store in the dark.
-
Sample and Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Create a series of dilutions to determine the IC50 value. Prepare a similar dilution series for the standard (e.g., Trolox).
-
Assay Reaction:
-
Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes.[3][7]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[4][8]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
-
Data Analysis: Plot the percentage inhibition against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Data Presentation
Table 1: DPPH Radical Scavenging Activity of this compound
| Compound | IC50 (µg/mL) | IC50 (µM) |
|---|---|---|
| This compound | Data not available | Data not available |
| Trolox (Standard) | Data not available | Data not available |
| Ascorbic Acid (Std.) | Data not available | Data not available |
Workflow Diagram
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). ABTS is oxidized by potassium persulfate to generate the blue-green ABTS•+ chromophore.[9] In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form. The decrease in absorbance, typically measured at 734 nm, is proportional to the antioxidant's activity.[10][11] This assay is applicable to both hydrophilic and lipophilic antioxidants.[3]
Experimental Protocol
Materials:
-
ABTS diammonium salt[7]
-
Potassium persulfate[7]
-
Phosphate-buffered saline (PBS) or Ethanol
-
This compound (test sample)
-
Trolox (standard)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Preparation of ABTS•+ Working Solution:
-
Sample and Standard Preparation: Prepare serial dilutions of this compound and the Trolox standard in the appropriate solvent.
-
Assay Reaction:
-
Incubation: Incubate the plate at room temperature for approximately 5-6 minutes.[7][12]
-
Measurement: Read the absorbance at 734 nm.[10]
-
Calculation: Calculate the percentage of inhibition using the same formula as the DPPH assay.
-
Data Analysis: Express the results as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the test sample.
Data Presentation
Table 2: ABTS Radical Scavenging Activity of this compound
| Compound | TEAC Value (mM Trolox Eq./mM) |
|---|---|
| This compound | Data not available |
| Quercetin (Reference) | Data not available |
| Ascorbic Acid (Ref.) | Data not available |
Workflow Diagram
Caption: Workflow for the ABTS radical cation decolorization assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[2] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex from the colorless ferric form, which exhibits a maximum absorbance at 593 nm.[6][14] The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants.[15]
Experimental Protocol
Materials:
-
Acetate buffer (300 mM, pH 3.6)[16]
-
2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)[16]
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)[16]
-
This compound (test sample)
-
Ferrous sulfate (FeSO₄·7H₂O) or Trolox (standard)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 593 nm
-
Water bath (37°C)
Procedure:
-
Preparation of FRAP Reagent:
-
Standard Curve Preparation: Prepare a standard curve using a fresh ferrous sulfate or Trolox solution of known concentrations.
-
Sample Preparation: Dissolve this compound in a suitable solvent and prepare various dilutions.
-
Assay Reaction:
-
Incubation: Incubate the plate at 37°C. Absorbance readings can be taken kinetically over 30-60 minutes or as an endpoint reading after a fixed time (e.g., 30 minutes).[2][17]
-
Data Analysis: Calculate the FRAP value for the sample by comparing its absorbance change to the standard curve. Results are typically expressed as µM Fe²⁺ equivalents or µM Trolox equivalents.
Data Presentation
Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Compound | FRAP Value (µM Fe²⁺ Eq./mg) |
|---|---|
| This compound | Data not available |
| Gallic Acid (Reference) | Data not available |
| Trolox (Reference) | Data not available |
Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In vitro Evaluation of Antioxidant Potential of Isolated Compounds and Various Extracts of Peel of Punica granatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. mdpi.com [mdpi.com]
- 14. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. content.abcam.com [content.abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Cell-Based Assays of 2-Hydroxypinocembrin Activity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data is currently available for 2-hydroxypinocembrin. The following application notes and protocols are based on extensive research on its close structural analog, pinocembrin. These methodologies provide a strong foundation and a starting point for investigating the bioactivity of this compound. Researchers are advised to optimize these protocols for their specific experimental conditions.
Introduction
This compound, a flavonoid compound, holds significant potential for therapeutic applications due to its anticipated antioxidant, anti-inflammatory, and neuroprotective properties, similar to its well-studied analog, pinocembrin. Cell-based assays are indispensable tools for elucidating the mechanisms of action and quantifying the biological activities of such compounds in a physiologically relevant context. This document provides detailed protocols for a panel of cell-based assays to evaluate the efficacy of this compound.
Data Presentation: Quantitative Activity of Pinocembrin (as a reference for this compound)
The following tables summarize quantitative data obtained from studies on pinocembrin, which can serve as a benchmark for designing experiments and interpreting results for this compound.
Table 1: Antioxidant Activity of Pinocembrin
| Assay Type | Cell Line | Inducer of Oxidative Stress | Pinocembrin Concentration | Observed Effect | Reference |
| Cell Viability (MTT Assay) | HK-2 | Lipopolysaccharide (LPS) | 50, 100, 200 µg/ml | Alleviated loss of cell viability | [1] |
| Malondialdehyde (MDA) Assay | HK-2 | LPS | 50, 100, 200 µg/ml | Decreased MDA levels | [1] |
| Glutathione (GSH) Assay | HK-2 | LPS | 50, 100, 200 µg/ml | Restored GSH levels | [1] |
| Mitochondrial Membrane Potential | SH-SY5Y | Hydrogen Peroxide (H₂O₂) | 25 µM | Prevented mitochondrial depolarization | |
| Superoxide Anion Production | SH-SY5Y | H₂O₂ | 25 µM | Alleviated superoxide production |
Table 2: Anti-inflammatory Activity of Pinocembrin
| Assay Type | Cell Line | Inflammatory Stimulus | Pinocembrin Concentration | Observed Effect | Reference |
| Cytokine Production (ELISA) | HK-2 | LPS | 50, 100, 200 µg/ml | Decreased IL-1β, IL-6, TNF-α expression | [1] |
| NF-κB Translocation | hBMECs | Fibrillar Amyloid-β 1-40 | Not specified | Inhibited nuclear translocation of p65 | [2] |
| IκBα Degradation | hBMECs | Fibrillar Amyloid-β 1-40 | Not specified | Attenuated degradation of IκBα | [2] |
| Cytokine Secretion (ELISA) | THP-1 | PMA + LPS | Concentration-dependent | Decreased IL-8 secretion | [3] |
| Nitric Oxide (NO) Production | BV2 | LPS | Dose-dependent | Inhibited NO production | [4] |
| Prostaglandin E2 (PGE2) Production | BV2 | LPS | Dose-dependent | Inhibited PGE2 production | [4] |
Table 3: Neuroprotective Activity of Pinocembrin
| Assay Type | Cell Line | Neurotoxic Agent | Pinocembrin Concentration | Observed Effect | Reference |
| Cell Viability | SH-SY5Y | Methylglyoxal | 25 µM | Blocked cell death | |
| Mitochondrial Free Radical Production | SH-SY5Y | Methylglyoxal | 25 µM | Decreased mitochondrial free radical production | |
| Cell Viability | hBMECs | Fibrillar Amyloid-β 1-40 | Not specified | Increased cell viability, reduced LDH release | [2] |
| Apoptosis (TUNEL Assay) | HK-2 | LPS | 50, 100, 200 µg/ml | Significantly inhibited apoptosis | [1] |
Experimental Protocols
Antioxidant Activity Assays
1.1. Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) in cells.
-
Cell Line: Human liver cancer cells (HepG2) or Human neuroblastoma cells (SH-SY5Y).
-
Reagents:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) solution
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) or Hydrogen Peroxide (H₂O₂)
-
Phosphate Buffered Saline (PBS)
-
Cell culture medium
-
This compound stock solution
-
-
Protocol:
-
Seed cells in a 96-well black-walled plate and allow them to adhere overnight.
-
Wash the cells with PBS.
-
Incubate the cells with DCFH-DA solution in cell culture medium for 1 hour at 37°C.
-
Wash the cells with PBS.
-
Add different concentrations of this compound to the wells and incubate for 1 hour.
-
Add AAPH or H₂O₂ to induce oxidative stress.
-
Immediately measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a fluorescence plate reader.
-
Calculate the area under the curve (AUC) and determine the CAA value.
-
1.2. Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe to quantify intracellular ROS levels.
-
Cell Line: Human neuroblastoma cells (SH-SY5Y) or Human kidney cells (HK-2).
-
Reagents:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Inducer of oxidative stress (e.g., H₂O₂, LPS)
-
PBS
-
Cell lysis buffer
-
This compound stock solution
-
-
Protocol:
-
Seed cells in a 24-well plate and treat with various concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Induce oxidative stress by adding an appropriate agent (e.g., H₂O₂) for the last 30 minutes of incubation.
-
Wash the cells with PBS.
-
Incubate the cells with DCFH-DA solution (e.g., 10 µM) for 30 minutes at 37°C.
-
Wash the cells with PBS and lyse them.
-
Measure the fluorescence of the lysate at an excitation of 488 nm and an emission of 525 nm.
-
Anti-inflammatory Activity Assays
2.1. Nitric Oxide (NO) Production Assay in Macrophages
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by macrophages.
-
Cell Line: Murine macrophage cell line (RAW 264.7).
-
Reagents:
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)
-
Cell culture medium
-
This compound stock solution
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess Reagent.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
2.2. Inhibition of Albumin Denaturation Assay
This in vitro assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.
-
Reagents:
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
This compound stock solution
-
-
Protocol:
-
Prepare a reaction mixture containing this compound at various concentrations in PBS.
-
Add BSA or egg albumin to the reaction mixture.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C for 5 minutes.
-
Cool the solutions to room temperature.
-
Measure the turbidity (absorbance) at 660 nm.
-
Calculate the percentage inhibition of denaturation.
-
2.3. Protease Inhibitory Assay
This assay determines the ability of a compound to inhibit proteases, which are involved in the inflammatory cascade.
-
Reagents:
-
Trypsin
-
Casein
-
Tris-HCl buffer (pH 7.4)
-
Trichloroacetic acid (TCA)
-
This compound stock solution
-
-
Protocol:
-
Pre-incubate trypsin with various concentrations of this compound for 10 minutes.
-
Add casein to the mixture to start the reaction.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding TCA.
-
Centrifuge the mixture to pellet the undigested casein.
-
Measure the absorbance of the supernatant at 280 nm to quantify the digested casein.
-
Calculate the percentage of protease inhibition.
-
Neuroprotective Activity Assays
3.1. Cell Viability Assay in a Neurotoxicity Model
This assay evaluates the ability of this compound to protect neuronal cells from a neurotoxic insult.
-
Cell Line: Human neuroblastoma cells (SH-SY5Y).
-
Reagents:
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA), Amyloid-β peptide, MPP+)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Cell culture medium
-
This compound stock solution
-
-
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 2 hours).
-
Induce neurotoxicity by adding the neurotoxin.
-
Incubate for 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm.
-
Express cell viability as a percentage of the control (untreated cells).
-
Signaling Pathway Analysis
Nrf2/ARE Signaling Pathway
The Nrf2/ARE pathway is a critical regulator of cellular antioxidant responses. Pinocembrin has been shown to activate this pathway.
Caption: Nrf2/ARE signaling pathway activation by this compound.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. Pinocembrin has been demonstrated to inhibit this pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow
The following diagram illustrates a general workflow for screening and characterizing the bioactivity of this compound.
Caption: General experimental workflow for this compound bioactivity.
References
- 1. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pinocembrin protects SH-SY5Y cells against MPP+-induced neurotoxicity through the mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pinocembrin Suppresses H2O2-Induced Mitochondrial Dysfunction by a Mechanism Dependent on the Nrf2/HO-1 Axis in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Studying the Neuroprotective Effects of Pinocembrin
A Note on Nomenclature: The initial request specified "2-hydroxypinocembrin." However, the vast body of scientific literature focuses on the neuroprotective effects of its parent compound, pinocembrin . This document will proceed with the data and protocols established for pinocembrin, which is likely the compound of interest.
Introduction
Pinocembrin, a flavonoid found in abundance in propolis and honey, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. Emerging evidence strongly suggests that pinocembrin also exerts potent neuroprotective effects, making it a promising candidate for the development of novel therapies for neurological disorders such as stroke and Alzheimer's disease.
These application notes provide a comprehensive overview of the key findings related to the neuroprotective effects of pinocembrin and offer detailed protocols for researchers and drug development professionals to investigate its therapeutic potential. The document covers in vivo and in vitro models of neurological damage, methodologies for assessing neuroprotection, and the underlying molecular mechanisms and signaling pathways.
Data Presentation: Quantitative Effects of Pinocembrin
The neuroprotective effects of pinocembrin have been quantified in various preclinical models. The following tables summarize the key findings.
Table 1: In Vivo Neuroprotective Effects of Pinocembrin in Cerebral Ischemia Models
| Parameter | Animal Model | Pinocembrin Dose | Effect | Reference |
| Infarct Volume | Rat (MCAO) | 1, 3, 10 mg/kg (i.v.) | Dose-dependent reduction | |
| Rat (MCAO) | 10 mg/kg (i.v.) | Significant reduction | ||
| Neurological Deficit Score | Rat (MCAO) | 1, 3, 10 mg/kg (i.v.) | Significant improvement | |
| Brain Edema | Rat (MCAO) | 1, 3, 10 mg/kg (i.v.) | Significant reduction | |
| Neuronal Apoptosis (TUNEL) | Rat (MCAO) | 3, 10 mg/kg (i.v.) | Reduced number of TUNEL-positive cells | |
| Inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Mouse (ICH) | 5 mg/kg | Significant reduction | |
| Microglial Activation (CD68+) | Mouse (ICH) | 5 mg/kg | Significant reduction in positive cells |
MCAO: Middle Cerebral Artery Occlusion; ICH: Intracerebral Hemorrhage; i.v.: intravenous.
Table 2: In Vitro Neuroprotective Effects of Pinocembrin
| Parameter | Cell Model | Insult | Pinocembrin Concentration | Effect | Reference |
| Cell Viability (MTS/MTT Assay) | SH-SY5Y cells (APPsw) | Copper-induced Aβ toxicity | 1, 3, 10 µM | Dose-dependent increase | |
| PC12 cells | Aβ₂₅₋₃₅ | 10, 40 µM | Significant increase | ||
| hBMECs | fAβ₁₋₄₀ | 3, 10, 30 µM | Dose-dependent increase | ||
| LDH Release | hBMECs | fAβ₁₋₄₀ | 3, 10, 30 µM | Dose-dependent decrease | |
| Apoptosis (Hoechst Staining) | hBMECs | fAβ₁₋₄₀ | 3, 10, 30 µM | Attenuated nuclear condensation | |
| Inflammatory Mediators (NO, PGE₂, TNF-α, IL-1β) | BV2 microglia | LPS | Dose-dependent | Inhibition of production | |
| Autophagy Markers (LC3-II, Beclin-1) | Rat brain (MCAO) | Ischemia/Reperfusion | 10 mg/kg | Upregulation |
APPsw: Overexpressing Swedish mutant form of human APP; Aβ: Amyloid-beta; hBMECs: human Brain Microvascular Endothelial Cells; fAβ: fibrillar Amyloid-beta; LPS: Lipopolysaccharide; LDH: Lactate Dehydrogenase; NO: Nitric Oxide; PGE₂: Prostaglandin E₂.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the neuroprotective effects of pinocembrin.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes the induction of focal cerebral ischemia.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., 10% chloral hydrate)
-
3-0 monofilament nylon suture with a rounded tip
-
Surgical instruments
-
Heating pad
Procedure:
-
Anesthetize the rat (e.g., chloral hydrate at 380 mg/kg, i.p.).
-
Place the rat in a supine position on a heating pad to maintain body temperature.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and the proximal end of the CCA.
-
Insert the nylon suture into the ICA through the ECA stump.
-
Advance the suture approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).
-
After the desired occlusion period (e.g., 2 hours), withdraw the suture to allow reperfusion.
-
Suture the incision and allow the animal to recover.
-
Administer pinocembrin (dissolved in 0.9% saline) intravenously at the onset of reperfusion.
In Vitro Model: Aβ-Induced Neurotoxicity in SH-SY5Y Cells
This protocol details the induction of amyloid-beta toxicity in a neuronal cell line.
Materials:
-
SH-SY5Y cells overexpressing the Swedish mutant form of human APP (APPsw cells)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Copper sulfate (CuSO₄)
-
Pinocembrin
-
MTS assay kit
Procedure:
-
Culture APPsw cells in standard conditions.
-
Induce Aβ-mediated neurotoxicity by treating the cells with 300 µM copper sulfate for 24 hours.
-
Remove the copper-containing medium and replace it with fresh medium containing various concentrations of pinocembrin (e.g., 1.0 µM, 3.0 µM, 10.0 µM) for another 24 hours.
-
Assess cell viability using the MTS assay according to the manufacturer's protocol. Briefly, add MTS solution to each well, incubate for 1-4 hours, and measure absorbance at 490 nm.
Assessment of Apoptosis: TUNEL Staining
This method is used to detect DNA fragmentation, a hallmark of apoptosis, in brain tissue sections.
Materials:
-
Paraffin-embedded brain sections
-
TUNEL assay kit (e.g., In Situ Cell Death Detection Kit, Roche)
-
Proteinase K
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope
Procedure:
-
Deparaffinize and rehydrate the brain tissue sections.
-
Incubate sections with Proteinase K for 15-30 minutes at 37°C.
-
Wash with PBS.
-
Incubate with permeabilization solution for 2 minutes on ice.
-
Wash with PBS.
-
Apply the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescently labeled dUTP) and incubate for 60 minutes at 37°C in a humidified chamber.
-
Wash with PBS.
-
Mount with a coverslip and visualize under a fluorescence microscope.
-
Quantify the number of TUNEL-positive cells in the region of interest.
Western Blot for Autophagy Markers (LC3, Beclin-1)
This protocol is for the detection of key autophagy-related proteins in brain tissue.
Materials:
-
Brain tissue homogenates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-LC3, anti-Beclin-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Homogenize brain tissue in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate proteins (30-50 µg per lane) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-LC3B 1:1000, anti-Beclin-1 1:1000) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin. The ratio of LC3-II to LC3-I is often used as an indicator of autophagic activity.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of pinocembrin.
Materials:
-
Pinocembrin solution at various concentrations
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
-
Methanol
-
96-well plate
-
Spectrophotometer
Procedure:
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well plate, add a specific volume of pinocembrin solution (e.g., 100 µL) at different concentrations.
-
Add the DPPH solution (e.g., 100 µL) to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
Signaling Pathways and Mechanisms of Action
Pinocembrin exerts its neuroprotective effects through the modulation of multiple signaling pathways.
Anti-Inflammatory Pathway
Pinocembrin mitigates neuroinflammation by inhibiting the activation of microglia and the production of pro-inflammatory cytokines. A key mechanism is the suppression of the NF-κB signaling pathway.
Caption: Pinocembrin inhibits the PI3K/Akt/NF-κB pathway.
Mitochondrial Apoptosis Pathway
Pinocembrin protects neurons from Aβ-induced toxicity by regulating mitochondrion-mediated apoptosis. It inhibits the upregulation of the Receptor for Advanced Glycation End products (RAGE) and subsequently suppresses downstream stress-activated protein kinases.
Application Notes and Protocols: Anti-inflammatory Pathway Analysis with 2-Hydroxypinocembrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxypinocembrin is a dihydroxylated flavanone, a class of flavonoids that has garnered significant interest for its potential therapeutic properties, including anti-inflammatory effects. While extensive research exists for the parent compound pinocembrin, specific data on the anti-inflammatory mechanisms of this compound are limited in publicly available literature. These application notes provide a comprehensive framework for investigating the anti-inflammatory activity of this compound, with a focus on its modulatory effects on key signaling pathways such as NF-κB and MAPK. The protocols detailed below are based on established methodologies for analyzing the anti-inflammatory properties of novel compounds. The quantitative data presented in the tables are hypothetical and for illustrative purposes, based on the known activities of similar flavanones, to guide researchers in data presentation and interpretation.
Core Signaling Pathways in Inflammation
Inflammation is a complex biological response mediated by a network of signaling pathways. Two central pathways often implicated in the inflammatory process are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
-
NF-κB Pathway: This pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.
-
MAPK Pathway: The MAPK family, including ERK1/2, JNK, and p38, plays a crucial role in transducing extracellular stimuli into cellular responses, including inflammation.[3] Activation of these kinases through a phosphorylation cascade leads to the activation of various transcription factors that also contribute to the expression of inflammatory mediators.
Data Presentation: Hypothetical Anti-inflammatory Effects of this compound
The following tables present hypothetical data to illustrate the potential anti-inflammatory effects of this compound. These tables are designed for clear comparison and interpretation of results.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (µM) | % Inhibition | IC50 (µM) |
| Control (Unstimulated) | - | 1.2 ± 0.3 | - | |
| LPS (1 µg/mL) | - | 25.8 ± 2.1 | 0% | |
| LPS + this compound | 10 | 18.5 ± 1.5 | 28.3% | \multirow{3}{*}{22.5} |
| LPS + this compound | 25 | 12.1 ± 1.1 | 53.1% | |
| LPS + this compound | 50 | 6.4 ± 0.8 | 75.2% |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | TNF-α (pg/mL) | % Inhibition (TNF-α) | IL-6 (pg/mL) | % Inhibition (IL-6) |
| Control (Unstimulated) | - | 55 ± 8 | - | 32 ± 5 | - |
| LPS (1 µg/mL) | - | 1240 ± 110 | 0% | 980 ± 95 | 0% |
| LPS + this compound | 10 | 910 ± 85 | 26.6% | 750 ± 70 | 23.5% |
| LPS + this compound | 25 | 580 ± 60 | 53.2% | 460 ± 45 | 53.1% |
| LPS + this compound | 50 | 290 ± 35 | 76.6% | 210 ± 25 | 78.6% |
Table 3: Effect of this compound on the Expression of Key Inflammatory Proteins in LPS-Stimulated RAW 264.7 Macrophages (Relative Densitometry Units)
| Treatment | Concentration (µM) | p-IκBα | IκBα | p-p65 (nuclear) | p-p38 MAPK | p-ERK1/2 |
| Control (Unstimulated) | - | 0.15 ± 0.03 | 0.95 ± 0.10 | 0.12 ± 0.02 | 0.18 ± 0.04 | 0.21 ± 0.05 |
| LPS (1 µg/mL) | - | 0.88 ± 0.09 | 0.25 ± 0.04 | 0.92 ± 0.11 | 0.85 ± 0.09 | 0.89 ± 0.10 |
| LPS + this compound | 25 | 0.45 ± 0.06 | 0.75 ± 0.08 | 0.48 ± 0.07 | 0.42 ± 0.05 | 0.47 ± 0.06 |
| LPS + this compound | 50 | 0.22 ± 0.04 | 0.90 ± 0.11 | 0.25 ± 0.04 | 0.24 ± 0.03 | 0.28 ± 0.04 |
Experimental Protocols
Protocol 1: Cell Culture and LPS Stimulation
This protocol describes the culture of RAW 264.7 macrophages and their stimulation with LPS to induce an inflammatory response.
-
Cell Culture:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
-
LPS Stimulation:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine assays, 6-well for Western blotting) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for the desired time period (e.g., 24 hours for NO and cytokine production, 30-60 minutes for protein phosphorylation analysis).
-
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Collect 100 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.
-
Incubate the mixture at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Protocol 3: Cytokine Quantification (ELISA)
This protocol quantifies the levels of pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Coat a 96-well ELISA plate with the capture antibody for either TNF-α or IL-6 overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the detection antibody. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add Avidin-HRP conjugate. Incubate for 30 minutes at room temperature.
-
Wash the plate and add the TMB substrate. Incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations from the standard curve.
Protocol 4: Western Blot Analysis
This protocol is for the detection of key proteins in the NF-κB and MAPK signaling pathways.
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
For nuclear protein extraction, use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, p-p38, p38, p-ERK1/2, ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Visualizations
Signaling Pathway Diagrams
Caption: NF-κB signaling pathway and the inhibitory point of this compound.
Caption: MAPK signaling pathways and potential inhibitory points of this compound.
Experimental Workflow
Caption: General experimental workflow for analyzing this compound's effects.
References
Application Note: An Integrated In Vitro and In Vivo Experimental Model for Efficacy Testing of 2-Hydroxypinocembrin in Ischemic Stroke
Audience: Researchers, scientists, and drug development professionals.
Introduction Pinocembrin, a natural flavonoid, has demonstrated a range of pharmacological activities, including neuroprotective effects against cerebral ischemic injury.[1][2] 2-hydroxypinocembrin, a derivative of pinocembrin, is a promising candidate for neuroprotective drug development. This document outlines a comprehensive, two-stage experimental model designed to rigorously evaluate the therapeutic efficacy of this compound for the treatment of ischemic stroke. The model begins with in vitro screening to assess direct cellular effects and mechanisms of action, followed by in vivo validation in a clinically relevant animal model of stroke.
Experimental Model Overview The proposed model integrates cell-based assays with a rodent model of stroke to provide a thorough preclinical evaluation of this compound.
-
Stage 1: In Vitro Screening: This stage utilizes a neuronal cell line to investigate the direct neuroprotective, anti-apoptotic, and antioxidant properties of this compound in an oxygen-glucose deprivation (OGD) model, which mimics ischemic conditions.
-
Stage 2: In Vivo Validation: This stage employs a transient middle cerebral artery occlusion (tMCAO) model in rats to confirm the therapeutic efficacy of this compound in reducing brain injury and improving functional outcomes.[3][4]
Stage 1: In Vitro Efficacy Testing in an Oxygen-Glucose Deprivation (OGD) Model
Objective: To determine the direct neuroprotective effects of this compound on neuronal cells subjected to ischemia-like conditions.
Cell Model: SH-SY5Y human neuroblastoma cell line, a widely used model for neuroprotective studies.[5][6]
Experimental Protocols
1. Cell Culture and OGD/Reperfusion (OGD/R) Injury Model
-
Culture SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells into appropriate plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).
-
To induce OGD, replace the normal culture medium with glucose-free DMEM.
-
Transfer the cells to a hypoxic chamber (95% N2, 5% CO2) for a predetermined duration (e.g., 4-6 hours) to induce injury.
-
For reperfusion, replace the glucose-free medium with normal, glucose-containing culture medium and return the cells to the normoxic incubator (95% air, 5% CO2) for 24 hours.
-
Treatment: this compound (dissolved in a suitable vehicle like DMSO) will be added to the culture medium at various concentrations during the reperfusion phase.
2. Cell Viability Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.[7]
-
After the 24-hour reperfusion period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.[8]
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.[10]
-
After treatment, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Measure the absorbance at 450 nm.[10]
-
3. Apoptosis Assays
-
Caspase-3 Activity Assay:
-
Lyse cells and collect the protein supernatant.
-
Use a fluorogenic substrate for caspase-3 (e.g., Ac-DEVD-AMC).[11]
-
Measure the fluorescence of the cleaved substrate using a fluorometer to quantify caspase-3 activity.
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:
-
Fix cells grown on coverslips with 4% paraformaldehyde.
-
Permeabilize the cells with a solution of 0.1% Triton X-100 in 0.1% sodium citrate.
-
Use an in situ apoptosis detection kit to label the fragmented DNA.[12]
-
Counterstain nuclei with DAPI.
-
Visualize apoptotic cells (TUNEL-positive) using a fluorescence microscope.
-
4. Oxidative Stress Assays
-
Intracellular Reactive Oxygen Species (ROS) Measurement:
-
Superoxide Dismutase (SOD) Activity and Malondialdehyde (MDA) Content:
5. Western Blotting for Signaling Pathway Analysis
-
Lyse cells in RIPA buffer and determine protein concentration.
-
Separate 20-50 µg of protein per lane by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.[17][18] Suggested targets include:
-
Pro-survival: p-Akt, Akt, p-ERK, ERK
-
Apoptosis: Cleaved Caspase-3, Bax, Bcl-2
-
Inflammation: NF-κB p65
-
Loading Control: β-actin or GAPDH
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[18]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[18]
Data Presentation: In Vitro Results
Table 1: Effect of this compound on Cell Viability and Cytotoxicity
| Group | MTT Assay (% of Control) | LDH Release (% of Max) |
|---|---|---|
| Control | 100 ± 5.0 | 5.0 ± 1.2 |
| OGD/R + Vehicle | 45.2 ± 3.1 | 85.6 ± 4.5 |
| OGD/R + 2-HP (1 µM) | 55.8 ± 2.9 | 70.1 ± 3.8 |
| OGD/R + 2-HP (10 µM) | 70.3 ± 4.2 | 45.3 ± 2.9 |
| OGD/R + 2-HP (50 µM) | 85.1 ± 3.5 | 25.7 ± 2.1 |
Table 2: Effect of this compound on Apoptosis and Oxidative Stress
| Group | Caspase-3 Activity (Fold Change) | TUNEL+ Cells (%) | Intracellular ROS (Fold Change) | SOD Activity (% of Control) | MDA Content (nmol/mg protein) |
|---|---|---|---|---|---|
| Control | 1.0 ± 0.1 | 2.1 ± 0.5 | 1.0 ± 0.2 | 100 ± 6.1 | 0.5 ± 0.08 |
| OGD/R + Vehicle | 4.5 ± 0.4 | 42.5 ± 3.3 | 3.8 ± 0.3 | 52.3 ± 4.5 | 2.1 ± 0.15 |
| OGD/R + 2-HP (10 µM) | 2.1 ± 0.2 | 15.8 ± 2.1 | 1.7 ± 0.2 | 85.6 ± 5.2 | 0.9 ± 0.11 |
Visualization: Potential Neuroprotective Signaling Pathway
Stage 2: In Vivo Efficacy Testing in a Rat Model of Ischemic Stroke
Objective: To validate the neuroprotective efficacy of this compound in a transient focal cerebral ischemia model.
Animal Model: Male Sprague-Dawley rats (250-300g). The transient middle cerebral artery occlusion (tMCAO) model is a standard and widely used model for preclinical stroke research.[3][19]
Experimental Protocols
1. Transient Middle Cerebral Artery Occlusion (tMCAO) Surgery
-
Anesthetize the rat with isoflurane. Maintain body temperature at 37°C throughout the procedure.
-
Make a midline ventral neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[20]
-
Ligate the distal ECA and the CCA.
-
Insert a 4-0 silicone-coated nylon monofilament through an incision in the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).[3]
-
After 90 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
Suture the incisions and allow the animal to recover. Sham-operated animals will undergo the same procedure without the filament insertion.
-
Treatment: Administer this compound (e.g., via intraperitoneal or intravenous injection) at different doses at the onset of reperfusion.
2. Neurological Deficit Scoring
-
At 24 hours post-MCAO, evaluate neurological function using a 5-point scale:
-
0: No neurological deficit.
-
1: Failure to extend left forepaw fully.
-
2: Circling to the left.
-
3: Falling to the left.
-
4: No spontaneous walking with a depressed level of consciousness.
-
3. Infarct Volume Measurement (TTC Staining)
-
At 24 or 48 hours post-MCAO, euthanize the rats and harvest the brains.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the slices and calculate the infarct volume as a percentage of the total hemispheric volume using image analysis software.
4. Biochemical and Histopathological Analysis
-
Harvest brains at the end of the experiment. The ischemic hemisphere can be dissected for analysis.
-
Biochemical Analysis: Homogenize a portion of the brain tissue to measure levels of oxidative stress markers (SOD activity, MDA content) as described in the in vitro section.
-
Histopathology (H&E Staining): Fix brain tissue in 4% paraformaldehyde, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) to observe neuronal morphology and damage in the ischemic penumbra.
-
Immunohistochemistry (IHC) for Apoptosis: Use paraffin-embedded sections to perform IHC for cleaved caspase-3 to identify apoptotic neurons.
Data Presentation: In Vivo Results
Table 3: Effect of this compound on Neurological Outcome and Infarct Volume
| Group | Neurological Score (at 24h) | Infarct Volume (% of Hemisphere) |
|---|---|---|
| Sham | 0.1 ± 0.1 | 0.5 ± 0.2 |
| MCAO + Vehicle | 3.2 ± 0.4 | 35.8 ± 4.1 |
| MCAO + 2-HP (5 mg/kg) | 2.5 ± 0.3 | 26.1 ± 3.5 |
| MCAO + 2-HP (20 mg/kg) | 1.8 ± 0.2 | 15.7 ± 2.8 |
Table 4: Effect of this compound on Brain Oxidative Stress Markers
| Group | SOD Activity (U/mg protein) | MDA Content (nmol/mg protein) |
|---|---|---|
| Sham | 150.5 ± 10.2 | 1.2 ± 0.2 |
| MCAO + Vehicle | 75.3 ± 8.1 | 4.8 ± 0.5 |
| MCAO + 2-HP (20 mg/kg) | 125.8 ± 9.5 | 2.1 ± 0.3 |
Visualization: In Vivo Experimental Workflow
References
- 1. Pinocembrin: a novel natural compound with versatile pharmacological and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Experimental Models of Brain Ischemia: A Review of Techniques, Magnetic Resonance Imaging, and Investigational Cell-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 6. mdpi.com [mdpi.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. 2.7. TUNEL Assay and Detection of Caspase 3 Activity [bio-protocol.org]
- 12. Technical Notes: Detection of Apoptosis with Double Labeling: TUNEL and Active Caspase-3: R&D Systems [rndsystems.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. pubcompare.ai [pubcompare.ai]
- 15. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. CST | Cell Signaling Technology [cellsignal.com]
- 19. RODENT STROKE MODEL GUIDELINES FOR PRECLINICAL STROKE TRIALS (1ST EDITION) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. wvj.science-line.com [wvj.science-line.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxypinocembrin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-hydroxypinocembrin. Our aim is to help improve the yield and purity of this valuable flavanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and effective method for synthesizing this compound is through the enzymatic hydroxylation of its precursor, pinocembrin. This biotransformation is typically carried out using microbial systems, particularly those expressing cytochrome P450 (P450) monooxygenases. These enzymes are known for their ability to introduce hydroxyl groups into complex molecules with high regio- and stereoselectivity.
Q2: Can this compound be synthesized chemically?
A2: While chemical synthesis of flavanones is well-established, the direct and selective hydroxylation of pinocembrin at the 2-position is challenging due to the presence of other reactive sites on the molecule. Chemical methods often require multi-step processes involving protection and deprotection of functional groups, which can lead to lower overall yields and the formation of side products. Enzymatic methods are generally preferred for their specificity.
Q3: What are the key challenges in maximizing the yield of this compound?
A3: Key challenges include:
-
Low enzyme activity and stability: The performance of the P450 enzyme is critical. Low activity or instability under reaction conditions can significantly limit the yield.
-
Substrate and product inhibition: High concentrations of the substrate (pinocembrin) or the product (this compound) can inhibit the enzyme, slowing down the reaction rate.
-
Poor substrate availability: The low aqueous solubility of pinocembrin can limit its availability to the enzyme in aqueous reaction media.
-
Formation of byproducts: Non-specific hydroxylation at other positions on the pinocembrin molecule can lead to a mixture of products, complicating purification and reducing the yield of the desired isomer.
-
Inefficient cofactor regeneration: P450 enzymes require a continuous supply of reducing equivalents (NADPH or NADH), and inefficient regeneration of these cofactors can be a bottleneck.
Q4: How can I purify this compound from the reaction mixture?
A4: Purification of this compound typically involves chromatographic techniques. A common approach is to first extract the product from the aqueous reaction mixture using an organic solvent like ethyl acetate. The concentrated extract can then be subjected to column chromatography on silica gel or a similar stationary phase. The separation can be monitored by thin-layer chromatography (TLC). For high-purity samples required for analytical or biological studies, preparative high-performance liquid chromatography (HPLC) is often employed.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive or denatured enzyme. | - Ensure proper storage and handling of the enzyme or microbial cells. - Verify the activity of the enzyme using a standard substrate. - Optimize reaction temperature and pH to maintain enzyme stability. |
| 2. Insufficient cofactor (NADPH/NADH) or cofactor regeneration system. | - Add an external source of NADPH/NADH. - Ensure the cofactor regeneration system (e.g., glucose-6-phosphate dehydrogenase) is active. - Optimize the concentration of the components of the regeneration system. | |
| 3. Presence of inhibitors in the reaction mixture. | - Purify the pinocembrin substrate to remove any potential inhibitors. - Check all buffer components and reagents for contaminants. | |
| Low Yield | 1. Sub-optimal reaction conditions (pH, temperature, reaction time). | - Perform a systematic optimization of pH, temperature, and reaction time. - Monitor the reaction progress over time to determine the optimal endpoint. |
| 2. Poor substrate solubility. | - Add a co-solvent (e.g., DMSO, ethanol) to improve pinocembrin solubility (ensure it doesn't inhibit the enzyme). - Use cyclodextrins to enhance substrate availability. | |
| 3. Substrate or product inhibition. | - Implement a fed-batch or continuous feeding strategy for the substrate to maintain a low, non-inhibitory concentration. - Consider in-situ product removal techniques. | |
| 4. Inefficient whole-cell biotransformation. | - Optimize cell density and induction conditions for enzyme expression. - Permeabilize cells (e.g., with toluene or detergents) to improve substrate uptake, if using whole cells. | |
| Presence of Multiple Products (Low Selectivity) | 1. Non-specific enzyme activity. | - Screen for different P450 enzyme variants with higher regioselectivity for the 2-position. - Consider protein engineering of the existing enzyme to improve selectivity. |
| 2. Non-enzymatic side reactions. | - Analyze the reaction mixture for potential side products and identify their structures. - Adjust reaction conditions (e.g., pH, temperature) to minimize non-enzymatic degradation or rearrangement. | |
| Difficulty in Product Purification | 1. Co-elution of product with substrate or byproducts. | - Optimize the mobile phase composition and gradient in your chromatography method. - Try a different stationary phase (e.g., reverse-phase C18). |
| 2. Product degradation during purification. | - Perform purification steps at low temperatures. - Use buffers to maintain a stable pH. |
Experimental Protocols
General Protocol for Enzymatic Hydroxylation of Pinocembrin
This protocol provides a general framework for the biotransformation of pinocembrin to this compound using a whole-cell biocatalyst expressing a suitable cytochrome P450 enzyme.
1. Preparation of Biocatalyst:
-
Grow the microbial strain (e.g., E. coli or Saccharomyces cerevisiae) harboring the P450 enzyme and its redox partner(s) in a suitable growth medium.
-
Induce protein expression according to the specific requirements of the expression system (e.g., with IPTG for E. coli).
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer, pH 7.4). The cells can be used immediately or stored frozen.
2. Biotransformation Reaction:
-
Prepare a reaction mixture containing:
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Harvested microbial cells (biocatalyst)
-
Pinocembrin (substrate, typically dissolved in a minimal amount of a co-solvent like DMSO)
-
A cofactor regeneration system (e.g., glucose, glucose-6-phosphate, and the corresponding dehydrogenase)
-
NADP+ or NAD+
-
-
Incubate the reaction mixture at an optimized temperature (e.g., 30°C) with shaking.
3. Reaction Monitoring and Termination:
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC or TLC.
-
Once the reaction has reached completion or the desired conversion, terminate the reaction by adding an organic solvent (e.g., ethyl acetate) or by centrifuging to remove the cells.
4. Product Extraction and Purification:
-
Extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC.
5. Characterization:
-
Confirm the identity and purity of the this compound product using analytical techniques such as HPLC, LC-MS, and NMR spectroscopy.
Data Presentation
Table 1: Optimization of Reaction Parameters for this compound Synthesis
The following table illustrates the effect of various parameters on the yield of this compound in a typical enzymatic hydroxylation reaction. This data is representative and should be used as a guide for optimization experiments.
| Entry | Parameter Varied | Condition | Yield (%) |
| 1 | Temperature | 25°C | 45 |
| 2 | 30°C | 68 | |
| 3 | 37°C | 52 | |
| 4 | pH | 6.5 | 38 |
| 5 | 7.4 | 68 | |
| 6 | 8.0 | 55 | |
| 7 | Co-solvent (DMSO) | 1% (v/v) | 65 |
| 8 | 2% (v/v) | 72 | |
| 9 | 5% (v/v) | 58 (potential enzyme inhibition) | |
| 10 | Substrate Conc. | 100 µM | 70 |
| 11 | 200 µM | 75 | |
| 12 | 500 µM | 60 (potential substrate inhibition) |
Bolded entries indicate the optimized conditions in this example.
Mandatory Visualizations
Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the enzymatic synthesis of this compound.
Enzymatic Hydroxylation of Pinocembrin
Caption: The enzymatic conversion of pinocembrin to this compound.
Technical Support Center: Overcoming Low Solubility of 2-Hydroxypinocembrin in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low aqueous solubility of 2-hydroxypinocembrin during in-vitro and in-vivo experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and application of this compound in experimental assays.
Q1: My this compound precipitated out of solution after I added it to my aqueous assay buffer. What should I do?
A1: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are several steps you can take to troubleshoot this problem:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay. It's possible that you are exceeding its solubility limit in the final buffer.
-
Optimize Co-solvent Concentration: If you are using a co-solvent like Dimethyl Sulfoxide (DMSO) to prepare your stock solution, ensure the final concentration of the co-solvent in the assay is as low as possible. While DMSO aids initial dissolution, a high final concentration can still lead to precipitation when diluted in an aqueous buffer. Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity, though some may tolerate up to 1%.[1][2] Primary cells are generally more sensitive.[1]
-
Use a Different Solubilization Method: Consider employing a solubility enhancement technique. Cyclodextrin inclusion complexes or the use of surfactants can significantly improve the aqueous solubility of flavonoids.
-
pH Adjustment: The solubility of flavonoids can be pH-dependent. Assess the pH of your assay buffer and determine if adjusting it within a range compatible with your experimental system could improve the solubility of this compound.
Q2: I am observing inconsistent results between experiments. Could this be related to the solubility of this compound?
A2: Yes, inconsistent results are often linked to poor solubility. If the compound is not fully dissolved, the actual concentration in your assay will vary between experiments, leading to unreliable data. To address this:
-
Ensure Complete Dissolution of Stock Solution: Visually inspect your stock solution to ensure there are no visible particles. Gentle warming (to around 37°C) and vortexing or sonication can aid in the complete dissolution of the compound in the stock solvent.[1]
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound in your assay buffer for each experiment. Avoid storing diluted solutions in aqueous buffers for extended periods, as precipitation can occur over time.
-
Pre-warm the Assay Medium: Adding a concentrated stock solution in a cold aqueous medium can induce precipitation. Pre-warming the assay medium to the experimental temperature before adding the compound can help maintain its solubility.
Q3: My cells are showing signs of toxicity even at low concentrations of this compound. What could be the cause?
A3: While this compound itself may have cytotoxic effects at certain concentrations, unexpected toxicity at low concentrations could be due to the solvent or solubilizing agent used.
-
Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells.[2][3] It is crucial to have a vehicle control in your experiments (assay medium with the same final concentration of the solvent) to distinguish between the toxicity of the compound and the solvent. The final DMSO concentration should ideally be kept at or below 0.1% for sensitive cell lines, although up to 0.5% is often tolerated.[1][2][3]
-
Cyclodextrin Toxicity: While generally considered safe, some cyclodextrins can exhibit toxicity at higher concentrations.[4][5][6][7] If you are using cyclodextrins to enhance solubility, perform a dose-response experiment with the cyclodextrin alone to determine its toxicity profile in your specific cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it poorly soluble in water?
A1: this compound is a flavonoid, a class of natural compounds known for their various biological activities. Like many flavonoids, its structure contains several nonpolar phenyl rings, which makes it hydrophobic and thus poorly soluble in aqueous solutions.
Q2: What are the common methods to improve the solubility of this compound for in-vitro assays?
A2: Several methods can be employed to enhance the solubility of poorly water-soluble compounds like this compound. The choice of method will depend on the specific requirements of your assay.
| Method | Advantages | Disadvantages |
| Co-solvents (e.g., DMSO, Ethanol) | Simple and effective for preparing concentrated stock solutions. | Can be toxic to cells at higher concentrations. May precipitate upon dilution in aqueous media. |
| Cyclodextrins (e.g., HP-β-CD) | Can significantly increase aqueous solubility. Generally have low toxicity.[6][8] | May alter the bioavailability of the compound. Can have toxic effects at high concentrations.[4][5][7] |
| Surfactants (e.g., Tween 80) | Can improve wetting and dissolution. | May interfere with certain biological assays. Can be toxic to cells. |
| pH Adjustment | Simple and cost-effective. | Only effective for ionizable compounds. The required pH may not be compatible with the assay system. |
| Solid Dispersions | Can significantly enhance dissolution rates.[9][10] | Requires more complex preparation techniques.[11] |
Q3: What is the recommended starting solvent for this compound?
A3: For most in-vitro applications, starting with 100% Dimethyl Sulfoxide (DMSO) is recommended to prepare a high-concentration stock solution. From this stock, you can make further dilutions in your culture medium or assay buffer. Always ensure the final DMSO concentration is within the tolerated range for your specific cell line, typically below 0.5%.[1][2]
Illustrative Solubility of this compound in Common Solvents
Disclaimer: The following values are illustrative and based on the general solubility of similar flavonoids. Experimental determination of the solubility of this compound in your specific solvents and buffers is highly recommended.
| Solvent | Illustrative Solubility |
| Water | < 0.1 mg/mL |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.1 mg/mL |
| Ethanol | ~5-10 mg/mL |
| Methanol | ~5-10 mg/mL |
| Dimethyl Sulfoxide (DMSO) | > 50 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of 100% cell culture grade DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Visual Inspection: Ensure that the solution is clear and free of any visible particles. If particles remain, sonicate the solution for 5-10 minutes.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
-
Working Solution Preparation: To prepare a working solution, dilute the stock solution in your pre-warmed cell culture medium or assay buffer to the final desired concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).[1][2]
Protocol 2: Enhancing Aqueous Solubility of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is based on the kneading method for preparing inclusion complexes.
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 or 1:2 molar ratio is a good starting point.
-
Mixing: Weigh the calculated amounts of this compound and HP-β-CD and place them in a mortar.
-
Kneading: Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) dropwise to the mixture while triturating with a pestle. Continue kneading for 30-60 minutes to form a paste.
-
Drying: Dry the resulting paste in an oven at 40-50°C until the solvent has completely evaporated.
-
Grinding and Sieving: Grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity.
-
Dissolution in Aqueous Buffer: The resulting powder is the this compound:HP-β-CD inclusion complex, which should have enhanced solubility in aqueous buffers compared to the free compound. Prepare your stock solution by dissolving this complex in your desired aqueous buffer.
-
Sterilization: Sterilize the final solution by filtering it through a 0.22 µm syringe filter before use in cell culture.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential activation of the Erk1/2-Nrf2 signaling pathway by this compound.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Avens Publishing Group - Potential Impact of Cyclodextrin-Containing Formulations in Toxicity Evaluation of Novel Compounds in Early Drug Discovery [avensonline.org]
- 5. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications [mdpi.com]
- 6. Evaluation of the Cytotoxicity of α-Cyclodextrin Derivatives on the Caco-2 Cell Line and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avensonline.org [avensonline.org]
- 8. In vitro toxicity and permeation of cyclodextrins in Calu-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jddtonline.info [jddtonline.info]
- 11. japsonline.com [japsonline.com]
Technical Support Center: 2-Hydroxypinocembrin Characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the characterization of 2-hydroxypinocembrin. Due to the limited availability of specific experimental data for this compound, information on the closely related flavonoid, pinocembrin, is provided as a reference for troubleshooting and method development.
Troubleshooting Guides
This section addresses common issues that may be encountered during the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH for an ionizable compound. - Column overload. - Sample solvent incompatible with the mobile phase. - Column degradation. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the injection volume or sample concentration. - Dissolve the sample in the mobile phase or a weaker solvent. - Use a guard column and/or replace the analytical column. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition. - Unstable column temperature. - Pump malfunction (e.g., leaks, bubbles). | - Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a consistent temperature. - Purge the pump to remove air bubbles and check for leaks. |
| Low Signal Intensity | - Low sample concentration. - Inappropriate detection wavelength. - Sample degradation. | - Concentrate the sample if possible. - Determine the UV maximum of this compound and set the detector to that wavelength. - Ensure proper sample storage and handling to prevent degradation. |
| Ghost Peaks | - Contamination in the mobile phase or injector. - Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase. - Implement a thorough needle wash protocol between injections. - Inject a blank solvent to check for carryover. |
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Ionization | - Inappropriate ionization mode (ESI+ or ESI-). - Suboptimal source parameters (e.g., temperature, gas flow). - Ion suppression from matrix components. | - Test both positive and negative ionization modes to determine the most sensitive. - Optimize source parameters through infusion of a standard solution. - Improve sample cleanup to remove interfering matrix components. |
| Inconsistent Fragmentation | - Fluctuation in collision energy. - Presence of co-eluting isomers. | - Optimize collision energy for consistent and informative fragmentation. - Improve chromatographic separation to resolve isomers. |
| Adduct Formation | - Presence of salts (e.g., Na+, K+) in the mobile phase or sample. | - Use high-purity solvents and avoid non-volatile buffers. - Incorporate a desalting step in the sample preparation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Potential Cause | Troubleshooting Steps |
| Broad Peaks | - Sample aggregation. - Presence of paramagnetic impurities. - Poor shimming of the magnet. | - Use a more dilute sample or a different solvent. - Treat the sample with a chelating agent (e.g., EDTA) if metal contamination is suspected. - Re-shim the magnet. |
| Low Signal-to-Noise Ratio | - Low sample concentration. - Insufficient number of scans. | - Increase the sample concentration if possible. - Increase the number of scans to improve the signal-to-noise ratio. |
| Complex, Overlapping Spectra | - Presence of impurities. - Inherent complexity of the molecule's structure. | - Purify the sample further. - Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) to resolve overlapping signals and aid in structure elucidation. |
Frequently Asked Questions (FAQs)
1. What are the general solubility characteristics of flavonoids like this compound?
Flavonoids, as a class, exhibit a wide range of solubilities depending on their specific structure (e.g., number of hydroxyl groups, glycosylation) and the polarity of the solvent.[1][2] Generally, they have low solubility in water and nonpolar organic solvents, but better solubility in polar organic solvents.[1][2]
Solubility of Structurally Similar Flavonoids in Various Solvents
| Solvent | Polarity | General Solubility of Flavonoids |
| Water | High | Generally low |
| Methanol | High | Moderate to good |
| Ethanol | High | Moderate to good |
| Acetone | Medium | Moderate to good |
| Acetonitrile | Medium | Moderate |
| Dimethyl Sulfoxide (DMSO) | High | Good to excellent |
| Dichloromethane | Low | Low |
| Hexane | Low | Very low |
Note: This table provides general guidance. It is highly recommended to perform solubility tests for this compound in a range of solvents to determine the optimal solvent for your specific application.
2. How can I improve the stability of this compound in solution?
The stability of flavonoids can be influenced by factors such as pH, temperature, light, and the presence of oxygen.[3][4][5] To improve stability:
-
pH: Flavonoids are often more stable in slightly acidic conditions. Buffering your solution may help maintain a stable pH.
-
Temperature: Store stock solutions and samples at low temperatures (e.g., 4°C or -20°C) to minimize degradation.[6]
-
Light: Protect solutions from light by using amber vials or covering them with aluminum foil, as flavonoids can be photosensitive.[5]
-
Oxygen: Degas solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
3. I am having trouble with the extraction and purification of this compound. What are some common challenges?
Challenges in the extraction and purification of flavonoids from natural sources include:
-
Low abundance: The target compound may be present in low concentrations in the source material.
-
Complex matrix: The presence of other structurally similar compounds can make purification difficult.
-
Degradation: Flavonoids can degrade during extraction due to heat, pH changes, or enzymatic activity.[3]
To address these challenges, consider optimizing your extraction solvent, using milder extraction techniques (e.g., ultrasound-assisted or microwave-assisted extraction with careful temperature control), and employing multiple chromatographic steps for purification.
Experimental Protocols
Antioxidant Activity Assays
The following are detailed protocols for common antioxidant activity assays that can be adapted for this compound.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.
-
Materials:
-
DPPH
-
Methanol (or ethanol)
-
This compound
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Prepare a series of dilutions of your this compound sample and the positive control in methanol.
-
In a 96-well plate, add a specific volume of your sample or standard dilutions to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A blank containing only methanol and a control containing methanol and the DPPH solution should also be measured.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.
-
Materials:
-
ABTS
-
Potassium persulfate
-
Methanol (or ethanol)
-
This compound
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare the ABTS radical cation solution by mixing equal volumes of ABTS stock solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of your this compound sample and the positive control in methanol.
-
In a 96-well plate, add a small volume of your sample or standard dilutions to each well.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of inhibition is calculated as:
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Signaling Pathways and Workflows
Potential Anti-Inflammatory Signaling Pathways
Pinocembrin, a structural analog of this compound, has been shown to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK. It is plausible that this compound may act through similar mechanisms.
References
- 1. NP-MRD: the Natural Products Magnetic Resonance Database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NP-MRD Project [npmrd-project.org]
- 4. mdpi.com [mdpi.com]
- 5. Application of a Dried-DMSO rapid throughput 24-h equilibrium solubility in advancing discovery candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
"avoiding degradation of 2-hydroxypinocembrin during extraction"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of 2-hydroxypinocembrin during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
This compound is a flavanone, a type of flavonoid. Its chemical structure is 2,5,7-trihydroxyflavanone. The presence of multiple hydroxyl groups makes it susceptible to degradation under various experimental conditions. Degradation can lead to reduced yield, loss of biological activity, and the formation of unwanted byproducts, compromising experimental results and the therapeutic potential of the compound.
Q2: What are the main factors that can cause the degradation of this compound during extraction?
Several factors can contribute to the degradation of flavonoids like this compound during the extraction process. These include:
-
High Temperatures: Thermal processing can lead to the decomposition of flavonoids.
-
Extreme pH: Both highly acidic and alkaline conditions can cause structural changes and degradation.
-
Presence of Oxygen: Oxidation is a major degradation pathway for many polyphenolic compounds.
-
Exposure to Light: Photodegradation can occur, especially with prolonged exposure to UV light.
-
Presence of Metal Ions: Certain metal ions can catalyze degradation reactions.
-
Choice of Solvent: The polarity and reactivity of the extraction solvent can influence stability.
-
Enzymatic Activity: Endogenous enzymes in the plant material can degrade the compound if not properly inactivated.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the extraction of this compound.
Problem 1: Low yield of this compound in the final extract.
| Possible Cause | Suggested Solution |
| Thermal Degradation | - Lower the extraction temperature. For heat-sensitive flavonoids, temperatures below 60°C are often recommended. - Consider non-thermal extraction methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) with careful temperature control. |
| pH-induced Degradation | - Maintain a slightly acidic to neutral pH (around pH 4-6) during extraction. - Avoid strongly alkaline or acidic conditions. |
| Oxidation | - Degas solvents before use to remove dissolved oxygen. - Perform extractions under an inert atmosphere (e.g., nitrogen or argon). - Consider adding antioxidants (e.g., ascorbic acid) to the extraction solvent, though their compatibility and potential interference should be evaluated. |
| Photodegradation | - Protect the extraction setup from light by using amber glassware or covering it with aluminum foil. - Minimize the duration of light exposure. |
Problem 2: Presence of unknown peaks in the chromatogram of the extract, suggesting degradation products.
| Possible Cause | Suggested Solution |
| Solvent-induced Degradation | - Evaluate the stability of this compound in the chosen solvent. - Consider using less reactive solvents. Ethanol and methanol are commonly used for flavonoid extraction. |
| Enzymatic Degradation | - Blanch the plant material (e.g., with steam or hot water) before extraction to inactivate enzymes. - Freeze-dry the plant material immediately after collection. |
| Contamination with Metal Ions | - Use high-purity solvents and deionized water. - Ensure all glassware is thoroughly cleaned to remove any metal residues. |
Data Presentation
Table 1: Recommended Extraction Parameters to Minimize this compound Degradation
| Parameter | Recommended Range/Condition | Rationale |
| Temperature | 40-60°C | Minimizes thermal decomposition. |
| pH | 4-6 | Avoids acid or base-catalyzed degradation. |
| Solvent | Ethanol, Methanol (70-80% aqueous solutions) | Good solubility for flavonoids with minimal reactivity. |
| Light | Exclusion of light (amber glassware, foil) | Prevents photodegradation. |
| Atmosphere | Inert (Nitrogen or Argon) | Reduces oxidative degradation. |
| Extraction Time | Minimize as much as possible | Reduces exposure to potentially degrading conditions. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This method uses ultrasonic waves to enhance extraction efficiency at lower temperatures, thus minimizing thermal degradation.
-
Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).
-
Solvent Preparation: Prepare a 70% (v/v) ethanol-water solution. Degas the solvent by sonicating it for 15-20 minutes.
-
Extraction:
-
Add the powdered plant material to a flask with the extraction solvent (e.g., a solid-to-liquid ratio of 1:20 w/v).
-
Place the flask in an ultrasonic bath with temperature control.
-
Set the temperature to 45°C and the ultrasonic frequency to 40 kHz.
-
Extract for 30 minutes.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure at a temperature below 40°C.
-
-
Storage: Store the final extract at -20°C in an amber vial under a nitrogen atmosphere.
Mandatory Visualization
Caption: Workflow for the recommended ultrasound-assisted extraction of this compound.
Caption: Putative degradation pathway of this compound via oxidation and ring fission.
Caption: Troubleshooting decision tree for addressing this compound degradation.
Technical Support Center: Enhancing 2-Hydroxypinocembrin Bioconversion Efficiency
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the bioconversion of pinocembrin to 2-hydroxypinocembrin. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymatic steps in the bioconversion of pinocembrin to this compound?
The bioconversion of pinocembrin to this compound involves a hydroxylation reaction. This reaction is typically catalyzed by a class of enzymes known as cytochrome P450 monooxygenases (CYPs).[1][2][3] Specifically, a flavonoid hydroxylase would be responsible for the introduction of a hydroxyl group at the 2-position of the pinocembrin backbone. In a recombinant host such as Escherichia coli, this often involves the co-expression of the P450 enzyme with a compatible P450 reductase, which is essential for regenerating the active form of the P450 enzyme.[4]
Q2: We are observing very low to no production of this compound in our whole-cell bioconversion system. What are the potential causes?
Low or no product formation can stem from several factors. Key areas to investigate include:
-
Inefficient Enzyme Expression or Activity: The recombinant hydroxylase may not be expressed at sufficient levels or could be inactive. This can be due to codon usage bias, improper protein folding, or the formation of insoluble inclusion bodies.[5]
-
Cofactor Limitation: Cytochrome P450 enzymes require a constant supply of reducing equivalents, typically in the form of NADPH, which is provided by a P450 reductase.[4] Insufficient intracellular NADPH levels can be a major bottleneck.
-
Poor Substrate Uptake: Pinocembrin, being a relatively hydrophobic molecule, may have limited transport across the microbial cell membrane.
-
Product Toxicity or Degradation: The produced this compound might be toxic to the host cells at certain concentrations, leading to feedback inhibition or cell death. The product could also be unstable under the experimental conditions.
-
Sub-optimal Reaction Conditions: Factors such as pH, temperature, and aeration can significantly impact both cell health and enzyme activity.[6][7]
Q3: How can we improve the expression and activity of our recombinant flavonoid hydroxylase in E. coli?
To enhance the expression and activity of your hydroxylase, consider the following strategies:
-
Codon Optimization: Synthesize the gene encoding the hydroxylase with codons optimized for your expression host (E. coli).
-
Promoter and Vector Selection: Utilize a strong, inducible promoter to control the timing and level of protein expression. The choice of expression vector can also influence protein yield.
-
Co-expression of Chaperones: Co-expressing molecular chaperones can assist in the proper folding of the hydroxylase and prevent the formation of inclusion bodies.
-
Fusion Partners: Fusing the hydroxylase to a highly soluble protein partner can improve its solubility and expression.
-
Optimization of Induction Conditions: Varying the inducer concentration (e.g., IPTG) and the temperature and timing of induction can have a significant impact on the yield of soluble, active protein.[5]
Troubleshooting Guides
Issue 1: Low Bioconversion Rate
| Potential Cause | Troubleshooting Steps |
| Insufficient Enzyme Activity | - Verify protein expression via SDS-PAGE and Western blot.- Perform an in vitro enzyme assay with purified enzyme to confirm activity.- Optimize induction conditions (temperature, inducer concentration, duration).- Co-express with chaperones to improve folding. |
| Cofactor (NADPH) Limitation | - Co-express a glucose-6-phosphate dehydrogenase or other NADPH-regenerating enzymes.- Supplement the medium with precursors that boost the pentose phosphate pathway. |
| Poor Substrate Availability | - Test different substrate feeding strategies (e.g., fed-batch).- Use solubilizing agents like DMSO or cyclodextrins to increase pinocembrin availability (test for cell toxicity).- Engineer host cell membrane transporters. |
| Sub-optimal Reaction Conditions | - Optimize pH and temperature of the bioconversion medium.- Ensure adequate aeration and agitation for oxygen-dependent P450 enzymes. |
Issue 2: Product Instability or Degradation
| Potential Cause | Troubleshooting Steps |
| Chemical Instability of this compound | - Analyze product stability at different pH and temperature values.- Harvest and analyze samples at earlier time points.- Consider in situ product removal strategies. |
| Enzymatic Degradation by Host Enzymes | - Use knockout strains of E. coli deficient in certain metabolic pathways.- Analyze the culture supernatant for potential degradation products. |
| Product Toxicity | - Monitor cell viability during the bioconversion process.- Implement a continuous product removal system to keep concentrations below toxic levels. |
Data Presentation
Table 1: Comparison of Reported Flavanone Bioconversion Efficiencies
| Substrate | Enzyme System | Host Organism | Bioconversion Rate | Product Titer | Reference |
| Naringenin | HpaBC Hydroxylase Complex | E. coli | 57.67 ± 3.36% | 46.84 ± 2.85 mg/L | [8] |
| Pinocembrin | Engineered E. coli Chassis | E. coli | N/A | 353 mg/L | [9] |
| Flavanone | Aspergillus niger | Aspergillus niger | >75% | N/A | [10] |
Experimental Protocols
Protocol 1: Whole-Cell Bioconversion of Pinocembrin
-
Inoculum Preparation: Inoculate a single colony of the recombinant E. coli strain expressing the flavonoid hydroxylase and its reductase partner into 5 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking at 200 rpm.
-
Main Culture: Inoculate 100 mL of Terrific Broth (or other rich medium) in a 500 mL baffled flask with the overnight culture to an initial OD600 of 0.1. Grow at 37°C with shaking at 200 rpm.
-
Induction: When the culture reaches an OD600 of 0.6-0.8, lower the temperature to 18-25°C and add the inducer (e.g., 0.1-1 mM IPTG).
-
Substrate Addition: After 1-2 hours of induction, add pinocembrin (dissolved in a minimal volume of DMSO or ethanol) to a final concentration of 100-500 µM.
-
Bioconversion: Continue incubation at the lower temperature for 24-72 hours with shaking.
-
Sampling and Analysis: Withdraw samples periodically. Centrifuge to separate the cells from the supernatant. Extract the supernatant and the cell pellet with an equal volume of ethyl acetate. Evaporate the solvent and redissolve the residue in methanol for HPLC analysis.
Protocol 2: HPLC Analysis of Pinocembrin and this compound
-
HPLC System: An HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) and a UV-Vis or Diode Array Detector (DAD) is required.[11][12]
-
Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol) is typically used.[12][13]
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: Linear gradient from 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where both pinocembrin and this compound have significant absorbance, typically around 290 nm.[14]
-
Quantification: Prepare standard curves for both pinocembrin and this compound of known concentrations to quantify the amounts in the experimental samples.
Visualizations
Caption: Experimental workflow for whole-cell bioconversion of pinocembrin.
References
- 1. Overexpression of a Novel Cytochrome P450 Promotes Flavonoid Biosynthesis and Osmotic Stress Tolerance in Transgenic Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genome-wide identification and analysis of the cytochrome P450 family elucidate flavonoid biosynthesis in safflower - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional expression of a P450 flavonoid hydroxylase for the biosynthesis of plant-specific hydroxylated flavonols in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 6. The influence of microbial physiology on biocatalyst activity and efficiency in the terminal hydroxylation of n-octane using Escherichia coli expressing the alkane hydroxylase, CYP153A6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biocatalysis explained: from pharmaceutical to bulk chemical production - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C9RE00301K [pubs.rsc.org]
- 8. Optimization of the Biosynthesis of B-Ring Ortho-Hydroxy Lated Flavonoids Using the 4-Hydroxyphenylacetate 3-Hydroxylase Complex (HpaBC) of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 13. myfoodresearch.com [myfoodresearch.com]
- 14. 2.4. HPLC Analysis of Phenolic Acids and Flavonoids [bio-protocol.org]
"troubleshooting low bioactivity of synthetic 2-hydroxypinocembrin"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low bioactivity with synthetic 2-hydroxypinocembrin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from its parent compound, pinocembrin?
This compound is a derivative of pinocembrin, a natural flavonoid found in various plants.[1][2] The key difference is the addition of a hydroxyl (-OH) group at the 2-position of the C ring. This structural modification can influence the molecule's chemical properties, such as its polarity and ability to interact with biological targets, which in turn may alter its bioactivity compared to pinocembrin.[3][4]
Q2: What are the potential biological activities of this compound?
While specific studies on this compound are limited, we can infer its potential activities based on the known effects of pinocembrin and the structure-activity relationships of flavonoids. Pinocembrin is known for its antimicrobial, anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][5][6] The addition of a hydroxyl group can sometimes enhance or modify these activities.[3][7] Therefore, this compound is hypothesized to possess similar biological properties, although experimental verification is crucial.
Q3: What are the known signaling pathways of the parent compound, pinocembrin?
Pinocembrin has been shown to modulate several key signaling pathways, which are likely points of investigation for this compound as well. These include:
-
PI3K/Akt/eNOS Pathway: Involved in promoting cell survival, proliferation, and nitric oxide production.[8][9]
-
NF-κB Pathway: A critical regulator of inflammation. Pinocembrin can inhibit this pathway to reduce the production of pro-inflammatory cytokines.[9][10][11]
-
MAPK Pathway: Plays a role in cell proliferation, differentiation, and apoptosis.[10][11][12]
-
mTOR Pathway: Involved in cell growth and proliferation.[12]
Troubleshooting Guide: Low Bioactivity of Synthetic this compound
This guide provides a structured approach to identifying potential reasons for lower-than-expected bioactivity in your experiments.
Problem: My synthetic this compound is showing low or no biological activity.
Step 1: Verify Compound Identity and Purity
| Question | Recommended Action | Rationale |
| Have you confirmed the chemical structure of your synthetic compound? | Perform structural analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). | To ensure the synthesized molecule is indeed this compound and not an unintended isomer or degradation product. |
| What is the purity of your compound? | Use High-Performance Liquid Chromatography (HPLC) to determine the purity percentage. | Impurities from the synthesis process can interfere with the assay or have cytotoxic effects, masking the true activity of the compound. |
Step 2: Address Potential Isomerism
| Question | Recommended Action | Rationale |
| Does your synthesis produce a racemic mixture? | If your synthesis is not stereospecific, consider that you have a mixture of enantiomers. If possible, perform chiral separation to isolate and test individual enantiomers. | Different stereoisomers of a compound can have vastly different biological activities. The presence of an inactive isomer can reduce the overall observed effect. |
Step 3: Evaluate Compound Solubility and Aggregation
| Question | Recommended Action | Rationale |
| Is the compound fully dissolved in your assay medium? | Prepare a stock solution in an appropriate solvent like DMSO. When diluting into your aqueous assay buffer, visually inspect for any precipitation. Determine the critical aggregation concentration (CAC) if possible. | Poor solubility can lead to the compound precipitating out of solution, reducing its effective concentration. Aggregation can also lead to non-specific effects or loss of activity. |
| Have you performed a solvent toxicity control? | Run a control with the highest concentration of the solvent (e.g., DMSO) used in your experiment. | To ensure that the observed effects (or lack thereof) are not due to the solvent itself. |
Step 4: Optimize Experimental Conditions
| Question | Recommended Action | Rationale |
| Are the cell lines or targets appropriate? | Review literature on pinocembrin to select cell lines or targets where it has shown activity. | The compound's activity may be cell-type specific. |
| Have you tested a wide enough concentration range? | Perform a dose-response experiment with a broad range of concentrations (e.g., from nanomolar to high micromolar). | The active concentration range for your specific assay may be narrower or different than anticipated. |
| Is the incubation time sufficient? | Conduct a time-course experiment to determine the optimal incubation time for observing an effect. | The compound may require more or less time to elicit a biological response. |
| Could the compound be interfering with the assay itself? | Run controls to check for interference with assay reagents (e.g., colorimetric or fluorescent readouts). | Some compounds can absorb light or fluoresce at the same wavelengths as assay reagents, leading to false results. |
Troubleshooting Workflow
Caption: A workflow for troubleshooting low bioactivity of synthetic compounds.
Experimental Protocols
Protocol 1: DPPH Free Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Synthetic this compound
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader (517 nm absorbance)
Procedure:
-
Prepare a stock solution of this compound in methanol (e.g., 10 mM).
-
Prepare serial dilutions of the compound and ascorbic acid in methanol to achieve a range of final concentrations (e.g., 1, 10, 50, 100, 200 µM).
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each compound dilution or control.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of DPPH solution with methanol.
Protocol 2: MTT Cell Viability Assay
This assay assesses the effect of the compound on cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cell line (e.g., HeLa or a relevant cell line for your research)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthetic this compound
-
Doxorubicin (positive control for cytotoxicity)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
CO2 incubator
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the compound. Include untreated and solvent controls.
-
Incubate for 24-72 hours in a CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
Potential Signaling Pathways
Based on the known activity of pinocembrin, the following pathways are logical starting points for investigating the mechanism of action of this compound.
PI3K/Akt/eNOS Signaling Pathway
This pathway is crucial for cell survival and vascular function. Pinocembrin has been shown to activate this pathway.[8]
Caption: The PI3K/Akt/eNOS signaling pathway activated by pinocembrin.
NF-κB Inflammatory Pathway
Pinocembrin can exert anti-inflammatory effects by inhibiting the NF-κB pathway.[9][10]
Caption: Inhibition of the NF-κB pathway by pinocembrin.
References
- 1. Pinocembrin: a novel natural compound with versatile pharmacological and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Phytotoxicity and Antioxidant Activity of Selected Flavonoids [mdpi.com]
- 8. Pinocembrin, a major flavonoid in propolis, improves the biological functions of EPCs derived from rat bone marrow through the PI3K-eNOS-NO signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pinocembrin inhibits lipopolysaccharide-induced inflammatory mediators production in BV2 microglial cells through suppression of PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The natural flavonoid pinocembrin: molecular targets and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pinocembrin Promotes OPC Differentiation and Remyelination via the mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity 2-Hydroxypinocembrin Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refining of high-purity 2-hydroxypinocembrin.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound, a hydroxylated derivative of pinocembrin, stem from its increased polarity. This can lead to issues with solubility in non-polar solvents, potential for strong interactions with polar stationary phases in chromatography, and susceptibility to degradation under certain pH and temperature conditions. Achieving high purity often requires a multi-step purification strategy to remove closely related flavonoid impurities.
Q2: How does the additional hydroxyl group on this compound affect its properties compared to pinocembrin?
A2: The introduction of a hydroxyl group significantly increases the molecule's polarity.[1][2] This generally leads to:
-
Increased solubility in polar solvents such as methanol, ethanol, and water-miscible organic solvents.[3][4]
-
Stronger retention on normal-phase chromatography columns and weaker retention on reversed-phase columns compared to pinocembrin.
-
Potential for altered stability , as phenolic hydroxyl groups can be susceptible to oxidation, especially at higher pH.[5]
Q3: What is a suitable starting solvent for crude extraction of this compound?
A3: For the extraction of polar flavonoids like this compound, polar solvents are most effective.[4] A mixture of ethanol or methanol with water (e.g., 70-80% alcohol) is often a good starting point, as the water can help penetrate the plant matrix while the alcohol solubilizes the target compound.[6]
Q4: Can I use non-chromatographic methods for purification?
A4: While chromatographic techniques are generally necessary for achieving high purity, non-chromatographic methods like recrystallization can be employed as an initial purification step for crude extracts or as a final polishing step. Given the polar nature of this compound, solvent systems for recrystallization should be carefully selected.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Low Yield After Purification
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | 1. Ensure the raw material is finely ground to maximize surface area. 2. Increase the extraction time or perform multiple extraction cycles. 3. Optimize the solvent system; consider a higher percentage of polar solvent. |
| Compound Loss During Solvent Partitioning | 1. Perform back-extraction of the aqueous phase to recover any dissolved product. 2. Ensure the pH of the aqueous phase is optimized to minimize the solubility of this compound. |
| Poor Binding or Elution in Column Chromatography | 1. For reversed-phase HPLC, ensure the mobile phase is sufficiently polar at the start to allow for binding. 2. For normal-phase chromatography, ensure the sample is loaded in a non-polar solvent. 3. Optimize the elution gradient to ensure the compound is eluted in a sharp peak. |
| Degradation of the Compound | 1. Work at lower temperatures to minimize thermal degradation. 2. Maintain a slightly acidic to neutral pH during purification, as flavonoids can be unstable in basic conditions.[5] 3. Use degassed solvents to minimize oxidation. |
| Co-elution with Impurities | 1. Optimize the chromatographic method, including the column type, mobile phase composition, and gradient. 2. Consider using a different chromatographic technique (e.g., switching from reversed-phase to normal-phase). |
Impure Final Product
| Potential Cause | Troubleshooting Steps |
| Inadequate Chromatographic Separation | 1. Decrease the loading amount on the column. 2. Use a shallower gradient during elution to improve resolution. 3. Switch to a higher-resolution column (e.g., smaller particle size). 4. Experiment with different mobile phase modifiers (e.g., adding a small percentage of acid like formic acid or acetic acid). |
| Presence of Isomeric Impurities | 1. Employ a chiral chromatography column if enantiomeric purity is a concern. 2. Optimize the mobile phase to enhance the separation of diastereomers if applicable. |
| Contamination from Solvents or Equipment | 1. Use high-purity (HPLC-grade) solvents. 2. Thoroughly clean all glassware and equipment before use. |
| Recrystallization Issues | 1. Ensure the correct solvent or solvent mixture is used for recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. 2. Cool the solution slowly to promote the formation of pure crystals. Rapid cooling can trap impurities. |
Experimental Protocols
Preparative Reversed-Phase HPLC Protocol for this compound
This protocol is a general guideline and may require optimization.
-
Column: C18, 10 µm particle size, 250 x 20 mm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 20% B
-
5-45 min: 20% to 60% B (linear gradient)
-
45-50 min: 60% to 100% B (column wash)
-
50-60 min: 100% to 20% B (equilibration)
-
-
Flow Rate: 15 mL/min.
-
Detection: UV at 290 nm.
-
Sample Preparation: Dissolve the crude or partially purified this compound in a minimal amount of the initial mobile phase (20% Acetonitrile/Water). Filter through a 0.45 µm syringe filter before injection.
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Post-collection Processing: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator). Lyophilize the remaining aqueous solution to obtain the final high-purity product.
Recrystallization Protocol
-
Solvent Selection: Based on the increased polarity of this compound, suitable solvent systems could include ethanol/water, methanol/water, or acetone/hexane.[7]
-
Procedure: a. Dissolve the impure this compound in a minimal amount of the hot solvent (or the more polar solvent of a binary mixture). b. If a binary solvent system is used, slowly add the less polar solvent (the "anti-solvent") until the solution becomes slightly cloudy. c. Reheat the solution until it becomes clear again. d. Allow the solution to cool slowly to room temperature. e. Further cool the flask in an ice bath to maximize crystal formation. f. Collect the crystals by vacuum filtration. g. Wash the crystals with a small amount of the cold recrystallization solvent. h. Dry the crystals under vacuum.
Data Presentation
Table 1: Representative Solubility of Polar Flavonoids in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water | < 0.1 |
| Methanol | 15 - 25 |
| Ethanol | 10 - 20 |
| Acetone | 20 - 30 |
| Ethyl Acetate | 5 - 10 |
| Hexane | < 0.1 |
Table 2: Example Preparative HPLC Performance
| Parameter | Value |
| Column | C18, 10 µm, 250 x 20 mm |
| Loading Amount | 100 mg crude extract |
| Yield of Pure Fraction | 15 - 25 mg |
| Purity (by analytical HPLC) | > 98% |
| Retention Time | ~30 min (gradient dependent) |
Visualizations
Caption: Overall purification workflow for this compound.
Caption: Decision tree for troubleshooting low purification yield.
References
- 1. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
- 2. Hydroxylation decoration patterns of flavonoids in horticultural crops: chemistry, bioactivity, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Pinocembrin and 2-Hydroxypinocembrin
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pinocembrin and 2-Hydroxypinocembrin
Pinocembrin is a flavanone abundant in natural sources such as honey, propolis, and various plants.[1][2] It has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and antioxidant effects.[1][3] Its antioxidant properties are attributed to its ability to scavenge free radicals, chelate metal ions, and modulate endogenous antioxidant defense systems.[4]
This compound is a derivative of pinocembrin featuring an additional hydroxyl group at the 2-position of the C-ring. This structural modification is hypothesized to influence its antioxidant capacity. The introduction of a hydroxyl group can alter the molecule's electron-donating ability and its interaction with free radicals.
Quantitative Comparison of Antioxidant Activity
The following table summarizes the available quantitative data for the antioxidant activity of pinocembrin from various in vitro assays. Direct experimental data for this compound is not available in the cited literature.
| Antioxidant Assay | Compound | Concentration | Scavenging Activity (%) / IC50 | Reference |
| DPPH Radical Scavenging | Pinocembrin-Lecithin Complex | 1.0 mg/mL | 40.07 ± 1.32% | [5] |
| ABTS Radical Scavenging | Pinocembrin-Lecithin Complex | 1.0 mg/mL | 24.73 ± 1.04% | [5] |
| Hydroxyl Radical Scavenging | Pinocembrin | 1.0 mg/mL | 72.83 ± 1.55% | [5] |
| Hydroxyl Radical Scavenging | Pinocembrin-Lecithin Complex | 1.0 mg/mL | 82.44 ± 2.21% | [5] |
| Superoxide-Anion Scavenging | Pinocembrin-Lecithin Complex | 1.0 mg/mL | 59.15 ± 0.86% | [5] |
Projected Antioxidant Activity of this compound: A Structure-Activity Relationship Perspective
The antioxidant activity of flavonoids is intricately linked to their chemical structure, particularly the number and position of hydroxyl groups. The addition of a hydroxyl group at the 2-position of the flavanone scaffold in this compound is expected to have a significant impact on its radical scavenging capabilities.
Theoretically, the 2-hydroxyl group could enhance the antioxidant activity by:
-
Increasing the hydrogen-donating ability: The additional hydroxyl group provides another site for donating a hydrogen atom to neutralize free radicals.
-
Stabilizing the resulting phenoxyl radical: The newly formed radical after hydrogen donation might be stabilized through resonance, although the lack of a C2-C3 double bond in flavanones limits delocalization compared to flavones and flavonols.
However, the overall effect will also depend on the specific reaction mechanism of the antioxidant assay. Further experimental validation is crucial to confirm these projections.
Experimental Protocols
To empirically compare the antioxidant activities of pinocembrin and this compound, the following standard in vitro assays are recommended:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.
-
Reagents: DPPH solution (in methanol), test compounds (pinocembrin and this compound) at various concentrations, and a positive control (e.g., Ascorbic acid or Trolox).
-
Procedure:
-
Prepare a series of dilutions of the test compounds and the positive control.
-
Add a fixed volume of DPPH solution to each dilution.
-
Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.
-
Reagents: ABTS solution, potassium persulfate, test compounds, and a positive control.
-
Procedure:
-
Generate the ABTS•+ by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Add the test compounds at various concentrations to the diluted ABTS•+ solution.
-
After a set incubation time, measure the absorbance.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.
-
Reagents: FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer), test compounds, and a standard (e.g., FeSO₄·7H₂O).
-
Procedure:
-
Prepare the FRAP reagent fresh.
-
Add the test compounds at various concentrations to the FRAP reagent.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period.
-
Measure the absorbance of the colored product at a specific wavelength (e.g., 593 nm).
-
Construct a standard curve using known concentrations of Fe²⁺. The antioxidant capacity of the sample is expressed as ferric reducing equivalents (e.g., in mmol Fe²⁺ per gram of sample).
-
Visualizing Experimental and Biological Pathways
To facilitate a clearer understanding of the experimental workflow and the potential biological mechanisms of action, the following diagrams are provided.
References
- 1. The natural flavonoid pinocembrin: molecular targets and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pinocembrin Protects from AGE-Induced Cytotoxicity and Inhibits Non-Enzymatic Glycation in Human Insulin [mdpi.com]
- 3. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theoretical Insights into the Oxidative Stress-Relieving Properties of Pinocembrin—An Isolated Flavonoid from Honey and Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Anti-inflammatory Effects of 2-Hydroxypinocembrin and Related Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of 2-hydroxypinocembrin and other well-characterized anti-inflammatory agents. While direct experimental data on this compound is limited, this document extrapolates its potential effects based on the activities of its parent compound, pinocembrin, and compares it with other relevant flavonoids like naringenin and quercetin, as well as the corticosteroid dexamethasone.
Comparative Analysis of Anti-inflammatory Activity
The following table summarizes the available quantitative data on the in vitro anti-inflammatory activity of pinocembrin, naringenin, quercetin, and dexamethasone. This data provides a benchmark for evaluating the potential potency of this compound.
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Pinocembrin | Inhibition of lipid peroxidation | - | 12.6 µM | [1] |
| Naringenin | ABTS radical scavenging | - | 7.9 µM | [2] |
| Quercetin | DENV-2 antiviral activity | - | 18.41 µg/mL | [3] |
| Dexamethasone | Glucocorticoid receptor binding | - | 38 nM | [4] |
| Dexamethasone | Inhibition of Con-A stimulated PBMC proliferation | Human PBMC | > 10⁻⁶ M (in corticosteroid-resistant RA patients) | [5] |
Experimental Protocols
A detailed understanding of the methodologies used to assess anti-inflammatory activity is crucial for the interpretation and replication of experimental findings. Below is a standard protocol for an in vitro anti-inflammatory assay using a lipopolysaccharide (LPS)-induced macrophage model.
In Vitro Anti-inflammatory Assay: LPS-Induced Macrophage Model
Objective: To evaluate the potential of a test compound to inhibit the production of pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human monocytic cell line differentiated into macrophages (e.g., THP-1).
Materials:
-
Test compound (e.g., this compound)
-
Lipopolysaccharide (LPS) from E. coli
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
Reagents for quantifying inflammatory mediators (e.g., ELISA kits for TNF-α, IL-6; Griess reagent for nitric oxide)
-
Reagents for cell viability assay (e.g., MTT, PrestoBlue)
Procedure:
-
Cell Seeding: Seed macrophages into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of the test compound. Incubate for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).
-
LPS Stimulation: After the pre-incubation period, add LPS to each well (final concentration typically 1 µg/mL) to induce an inflammatory response. Maintain an unstimulated control group that receives only the vehicle.
-
Incubation: Incubate the plates for an appropriate duration (e.g., 24 hours for cytokine production, 48 hours for nitric oxide).
-
Quantification of Inflammatory Mediators:
-
Cytokines (TNF-α, IL-6): Collect the cell culture supernatant and measure the concentration of cytokines using specific ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide (NO): Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
-
Cell Viability Assay: After collecting the supernatant, assess the viability of the remaining cells using an MTT or PrestoBlue assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Data Analysis: Calculate the percentage inhibition of each inflammatory mediator for each concentration of the test compound relative to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of flavonoids like pinocembrin are often mediated through the modulation of key signaling pathways involved in the inflammatory response.
Caption: NF-κB signaling pathway inhibition by this compound.
Caption: MAPK signaling pathway and its potential inhibition.
References
- 1. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topical Formulation Containing Naringenin: Efficacy against Ultraviolet B Irradiation-Induced Skin Inflammation and Oxidative Stress in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexamethasone, anti-inflammatory glucocorticoid (CAS 50-02-2) | Abcam [abcam.com]
- 5. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Hydroxypinocembrin and Other Flavanones in Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of 2-hydroxypinocembrin (also known as 2'-hydroxyflavanone) and other prominent flavanones, including pinocembrin, hesperetin, naringenin, and liquiritigenin. The objective is to evaluate their performance across key therapeutic areas, supported by experimental data, to inform research and drug development efforts.
Introduction to Flavanones
Flavanones are a class of flavonoids predominantly found in citrus fruits.[1][2] They are characterized by a basic C6-C3-C6 skeleton and have garnered significant attention for their diverse pharmacological activities. These compounds are being investigated for their potential in treating a wide range of diseases, owing to their anti-inflammatory, antioxidant, anticancer, and neuroprotective properties.[2][3] This guide focuses on a comparative analysis of this compound against other well-studied flavanones.
Comparative Performance Data
The following tables summarize the quantitative data on the biological activities of this compound and other selected flavanones. It is important to note that direct comparative studies are limited, and the data presented here is compiled from various independent studies. Experimental conditions, such as cell lines and assay methods, can vary, which may influence the results.
Anticancer Activity
The anticancer potential of flavanones is a significant area of research. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[4][5]
| Flavanone | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| This compound | MGC-803 (Gastric) | MTT | ~150 (as 400 µg/mL) | [2] |
| MDA-MB-231 (Breast) | Not Specified | Not Specified | [4] | |
| MCF-7 (Breast) | Not Specified | Not Specified | [4] | |
| Pinocembrin | HepG2 (Liver) | MTT | 68.4 | [4] |
| Li-7 (Liver) | MTT | 156.7 | [4] | |
| Hesperetin | MCF-7 (Breast) | MTT | 57.10 (as µg/mL) | [5] |
| Naringenin | HeLa (Cervical) | Not Specified | 100 | [6] |
| Liquiritigenin | OVCAR5 (Ovarian) | Trypan Blue | 11 | [7] |
| ES-2 (Ovarian) | Trypan Blue | 25 | [7] |
Anti-inflammatory Activity
Flavanones exhibit anti-inflammatory effects by modulating various inflammatory pathways, including the inhibition of pro-inflammatory enzymes and cytokines.[8][9]
| Flavanone | Assay | Model | Inhibition/IC50 | Reference |
| This compound | Cytokine Release | LPS-stimulated RAW 264.7 macrophages | Significant decrease in various cytokines | [8] |
| Pinocembrin | Paw Edema | Sheep red blood cell-induced (mice) | IC50 = 12.6 µM (enzymatic lipid peroxidation) | [8] |
| Hesperetin | Paw Edema | Carrageenan-induced (rats) | Effective | [9][10] |
| Naringenin | Not Specified | Not Specified | Not Specified | |
| Liquiritigenin | iNOS mRNA levels | Primary rat hepatocytes | Downregulation | [11] |
Antioxidant Activity
The antioxidant properties of flavanones are attributed to their ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress.[12][13]
| Flavanone | Assay | IC50/Activity | Reference |
| This compound | Not Specified | Known antioxidant | [8] |
| Pinocembrin | Not Specified | Significant antioxidant activity | [14] |
| Hesperetin | DPPH | IC50 = 70 µM | [15] |
| ABTS | IC50 = 276 µM | [15] | |
| Naringenin | Not Specified | Not Specified | |
| Liquiritigenin | Not Specified | Potent antioxidant effects | [12] |
Neuroprotective Activity
Flavanones have shown promise in protecting against neurodegenerative diseases by mitigating oxidative stress, neuroinflammation, and apoptosis in neuronal cells.[16]
| Flavanone | Model | Effect | Reference |
| This compound | Not Specified | Potential neuroprotective agent | [13] |
| Pinocembrin | Not Specified | Reduces reactive oxygen species and inflammatory factors | |
| Hesperetin | Not Specified | Not Specified | |
| Naringenin | Not Specified | Not Specified | |
| Liquiritigenin | Not Specified | Neuroprotective effects | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the flavanone and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: Add 100 µL of the flavanone solution (at various concentrations) to 100 µL of the DPPH solution in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample. The IC50 value is then determined.
Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of the flavanone for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
Signaling Pathways and Mechanisms of Action
Flavanones exert their biological effects through the modulation of various cellular signaling pathways.
Anticancer Signaling Pathways of this compound
This compound has been shown to target several key pathways in cancer cells, leading to apoptosis and inhibition of proliferation.[3][4]
General Experimental Workflow for In Vitro Screening
The following diagram illustrates a typical workflow for the in vitro screening of flavanones for their biological activities.
Conclusion
This comparative guide highlights the therapeutic potential of this compound and other flavanones. While the available data suggests that this compound possesses significant anticancer and anti-inflammatory properties, more direct comparative studies are needed to definitively establish its efficacy relative to other flavanones. The provided data and protocols serve as a valuable resource for researchers to design and conduct further investigations into the therapeutic applications of these promising natural compounds. The visualization of key signaling pathways offers insights into their mechanisms of action, paving the way for targeted drug development.
References
- 1. 2′-Hydroxyflavanone: A Bioactive Compound That Protects against Cancers | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 2'-Hydroxyflavanone (2HF) [benchchem.com]
- 5. Anticancer activity of 2’-hydroxyflavanone towards lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of 2-Hydroxyflavanone in Rodent Models of Pain and Inflammation: Involvement of Opioidergic and GABAergic Anti-Nociceptive Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2’-Hydroxyflavanone prevents LPS-induced inflammatory response and cytotoxicity in murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wellnessresources.com [wellnessresources.com]
- 9. Comparative study of flavonoids in experimental models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective actions of flavones and flavonols: mechanisms and relationship to flavonoid structural features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative study of antioxidant properties and cytoprotective activity of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Hydroxyflavanone | TargetMol [targetmol.com]
- 13. researchgate.net [researchgate.net]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Cross-Validation of Analytical Methods for 2-Hydroxypinocembrin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of novel therapeutic compounds is a cornerstone of drug development and research. 2-Hydroxypinocembrin, a hydroxylated derivative of the flavonoid pinocembrin, has garnered interest for its potential pharmacological activities. Establishing robust and reliable analytical methods for its measurement in biological matrices is therefore critical for pharmacokinetic, toxicokinetic, and efficacy studies. Cross-validation of different analytical methods is a vital step to ensure the consistency and reliability of data, especially when transferring methods between laboratories or employing different analytical techniques.
This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), for the quantification of this compound. While specific validated methods for this compound are not yet widely published, this guide presents a hypothetical cross-validation framework based on established methods for the parent compound, pinocembrin, and general principles of analytical method validation.
Comparative Analysis of Analytical Methods
A direct comparison of HPLC-DAD and UHPLC-MS/MS for the analysis of this compound highlights the distinct advantages and limitations of each technique. UHPLC-MS/MS generally offers superior sensitivity and selectivity, which is crucial for detecting low concentrations in complex biological matrices. HPLC-DAD, while less sensitive, can be a more accessible and cost-effective option for certain applications.
| Parameter | HPLC-DAD | UHPLC-MS/MS |
| Principle | Separation based on polarity, detection by UV-Vis absorbance | Separation based on polarity, detection by mass-to-charge ratio |
| Selectivity | Moderate; potential for interference from co-eluting compounds with similar UV spectra. | High; specific detection based on parent and fragment ion masses. |
| Sensitivity (LOD/LOQ) | Lower (typically in the ng/mL to µg/mL range). | Higher (typically in the pg/mL to ng/mL range). |
| Linearity Range | Generally narrower. | Typically wider. |
| Accuracy | Good, but can be affected by matrix interferences. | Excellent, with the use of stable isotope-labeled internal standards. |
| Precision | Good; RSDs typically <15%. | Excellent; RSDs typically <15%. |
| Matrix Effects | Less susceptible to ion suppression/enhancement. | Susceptible to ion suppression or enhancement, requiring careful evaluation. |
| Cost & Complexity | Lower initial investment and operational cost; simpler to operate. | Higher initial investment and operational cost; requires specialized expertise. |
| Throughput | Moderate. | High, with rapid analysis times. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical assays. Below are hypothetical, yet detailed, protocols for the quantification of this compound using HPLC-DAD and UHPLC-MS/MS.
Method 1: HPLC-DAD
This method is adapted from established protocols for flavonoid analysis and is suitable for the quantification of this compound in less complex matrices or when high sensitivity is not a primary requirement.
1. Sample Preparation (Plasma)
-
To 200 µL of plasma, add 20 µL of an internal standard (e.g., a structurally similar flavonoid not present in the sample).
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
0-2 min: 90% A, 10% B
-
2-15 min: Linear gradient to 50% A, 50% B
-
15-17 min: Linear gradient to 10% A, 90% B
-
17-20 min: Hold at 10% A, 90% B
-
20-22 min: Return to initial conditions
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Diode-Array Detector monitoring at the maximum absorbance wavelength of this compound (to be determined, likely around 290 nm).
Method 2: UHPLC-MS/MS
This method provides high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices like plasma or tissue homogenates. This protocol is based on a validated method for pinocembrin[1].
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard (e.g., this compound-d3).
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Dilute the supernatant 1:1 with water.
-
Inject 5 µL into the UHPLC-MS/MS system.
2. UHPLC Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
0-0.5 min: 95% A, 5% B
-
0.5-2.5 min: Linear gradient to 5% A, 95% B
-
2.5-3.5 min: Hold at 5% A, 95% B
-
3.5-3.6 min: Return to initial conditions
-
3.6-5.0 min: Re-equilibration
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
3. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized for this compound).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (e.g., [M-H]⁻) → Product ion (to be determined by infusion of a standard).
-
Internal Standard: Precursor ion (e.g., [M-H]⁻ of IS) → Product ion.
-
-
Ion Source Parameters: To be optimized (e.g., capillary voltage, source temperature, gas flows).
Cross-Validation Protocol
To ensure that both methods provide comparable results, a cross-validation study should be performed. This involves analyzing the same set of study samples using both the HPLC-DAD and UHPLC-MS/MS methods.
1. Sample Selection:
-
Select a minimum of 40-60 study samples with concentrations that span the analytical range of both methods.
2. Sample Analysis:
-
Aliquot each sample for analysis by both methods.
-
Analyze the samples in separate runs for each method, ensuring that each analytical run meets its own acceptance criteria for quality control samples.
3. Data Analysis and Acceptance Criteria:
-
Plot the concentration data obtained from the UHPLC-MS/MS method (reference method) against the data from the HPLC-DAD method (test method).
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.95.
-
Calculate the percentage difference for each sample: [(Conc_Test - Conc_Ref) / Mean_Conc] * 100.
-
At least 67% of the samples should have a percentage difference within ±20% of the mean concentration.
-
The results can also be visualized using a Bland-Altman plot to assess the agreement between the two methods.
Visualizations
Experimental Workflow
References
In Vivo Validation of Pinocembrin's Therapeutic Potential: A Comparative Analysis
Currently, direct in vivo validation studies specifically for 2-hydroxypinocembrin are not available in the public domain. However, extensive research has been conducted on its parent compound, pinocembrin, a natural flavonoid with demonstrated neuroprotective and anti-inflammatory properties in various animal models. This guide provides a comparative overview of the in vivo validation of pinocembrin's activities, offering insights that may be relevant for predicting the potential therapeutic applications of this compound.
Pinocembrin has been investigated in several preclinical studies, showcasing its potential to mitigate cellular damage in models of neurological and inflammatory conditions. Researchers and drug development professionals can leverage these findings to inform the design of future in vivo studies for this compound and other related flavonoids.
Comparative Efficacy of Pinocembrin in Animal Models
The following table summarizes the key findings from in vivo studies on pinocembrin, highlighting its effects on various pathological markers.
| Animal Model | Condition | Pinocembrin Dosage & Route | Key Outcomes | Alternative Compounds & Comparison |
| Rat | Global Cerebral Ischemia-Reperfusion | 10 mg/kg, p.o. | Ameliorated I/R-induced damage by suppressing oxidative stress, inflammation, and apoptosis.[1] | Not specified in the study. |
| Mouse | Allergic Airway Inflammation | 7 mg (intrapulmonary) | Improved lung compliance and reduced inflammatory cell infiltration.[2] | Not specified in the study. |
| Rat | Chronic and Granulomatous Inflammation | 300 mg/kg, p.o. | Significantly decreased exudate formation and granulation tissue.[3] | Dexamethasone (1 mg/kg, p.o.) showed a significantly greater anti-inflammatory effect.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are the protocols for the key experiments cited.
Global Cerebral Ischemia-Reperfusion Model in Rats [1]
-
Animal Model: Male Wistar rats.
-
Induction of Ischemia: Bilateral carotid artery occlusion was performed for 15 minutes, followed by a 60-minute reperfusion period.
-
Treatment: Pinocembrin (10 mg/kg) was administered orally (p.o.) daily for 7 days before the induction of ischemia-reperfusion.
-
Biochemical Analysis: After reperfusion, hippocampi were isolated to estimate lactate dehydrogenase activity, oxidative stress markers (lipid peroxides, nitric oxide, reduced glutathione), inflammatory markers (myeloperoxidase, TNF-α, NF-κB, IL-6, IL-10), and apoptotic biomarkers (caspase 3, cytochrome C).
Allergic Airway Inflammation Model in Mice [2]
-
Animal Model: Sheep.
-
Induction of Fibrosis: Two infusions of bleomycin were delivered bronchoscopically at a two-week interval into two localized lung segments.
-
Treatment: Pinocembrin (7 mg) was administered to one of the bleomycin-damaged lung segments once-weekly for 4 weeks, starting one week after the final bleomycin infusion.
-
Outcome Measures: Lung compliance was measured to assess stiffness. Bronchoalveolar lavage was performed to count neutrophils and inflammatory cells. Immunohistochemistry was used to quantify CD8+ and CD4+ T cells in the lung parenchyma.
Chronic and Granulomatous Inflammation Model in Rats [3]
-
Animal Model: Forty-eight rats were used.
-
Induction of Inflammation: Chronic inflammation was induced in the hind paw with formalin, and granulomatous inflammation was induced with sterile cotton pellets.
-
Treatment: Silibinin (300 mg/kg, P.O) was evaluated and compared with dexamethasone (1 mg/kg, P.O).
-
Outcome Measures: The formation of exudate and granulation tissue was measured. Paw thickness was also assessed in the formalin-induced inflammation model.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and study design.
Experimental workflow for the in vivo ischemia-reperfusion study.
Proposed anti-inflammatory signaling pathway of pinocembrin.
References
- 1. Pinocembrin attenuates hippocampal inflammation, oxidative perturbations and apoptosis in a rat model of global cerebral ischemia reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Activity of Silibinin in Animal Models of Chronic Inflammation [pubs.sciepub.com]
The Pivotal Role of Structure in the Bioactivity of 2-Hydroxypinocembrin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
2-Hydroxypinocembrin, a dihydroxylated flavanone, has garnered significant interest within the scientific community for its potential therapeutic applications, including neuroprotective, anti-inflammatory, and antioxidant effects. Understanding the structure-activity relationship (SAR) of this molecule is paramount for the rational design of more potent and selective analogs. This guide provides a comparative analysis of the structural features of this compound that govern its biological activity, supported by established principles from flavonoid chemistry and including detailed experimental protocols for key biological assays.
Unveiling the Structure-Activity Relationship of this compound
The biological activity of this compound is intricately linked to its molecular architecture. The flavanone core, characterized by a saturated C2-C3 bond, and the specific pattern of hydroxylation are key determinants of its pharmacological profile. While comprehensive SAR studies specifically on a wide range of this compound analogs are limited in the public domain, we can infer critical relationships based on extensive research on related flavonoids.
Key Structural Features Influencing Bioactivity:
-
Hydroxylation Pattern: The position and number of hydroxyl (-OH) groups on the A and B rings are crucial. The two hydroxyl groups on the A-ring of this compound contribute significantly to its antioxidant potential by facilitating hydrogen atom donation to scavenge free radicals.
-
The 2-Hydroxy Group: The hydroxyl group at the C2 position is a distinguishing feature. Its presence and stereochemistry can influence the molecule's conformation and its interaction with biological targets. Modifications at this position are expected to significantly impact activity.
-
C2-C3 Bond: Unlike flavones and flavonols, flavanones like this compound possess a saturated bond between carbons 2 and 3. This lack of conjugation affects the planarity of the molecule and, consequently, its interaction with certain enzymes and receptors.
-
B-Ring Substitution: The substitution pattern on the B-ring is a critical determinant of various biological activities in flavonoids. Although this compound is unsubstituted on the B-ring, introducing hydroxyl or other groups at positions C3' and C4' is a common strategy to modulate the activity of flavonoids.
Comparative Analysis of Structural Modifications
To guide future drug discovery efforts, the following table summarizes the anticipated impact of various structural modifications on the biological activity of this compound, based on established SAR principles for flavanones and other flavonoids.
| Structural Modification | Predicted Effect on Activity | Rationale |
| Addition of -OH group at C3' | Potential increase in antioxidant and anti-inflammatory activity. | A catechol (ortho-dihydroxy) moiety on the B-ring generally enhances radical scavenging and metal-chelating properties. |
| Addition of -OH group at C4' | Likely increase in antioxidant and neuroprotective activity. | A hydroxyl group at the C4' position is often associated with potent antioxidant effects in flavonoids. |
| Introduction of a C2=C3 double bond | May alter the mechanism of action and target specificity. | Creates a flavone scaffold, leading to a more planar structure which can change interactions with biological targets. |
| Glycosylation of -OH groups | Generally decreases activity but may improve bioavailability. | The bulky sugar moiety can hinder interaction with the active site of enzymes, but can increase water solubility and alter pharmacokinetic profiles. |
| Alkylation or Acylation of -OH groups | Typically reduces antioxidant activity. | Blocks the hydrogen-donating ability of the hydroxyl groups, which is essential for free radical scavenging. |
Experimental Protocols for Biological Evaluation
Accurate assessment of the biological activity of this compound and its analogs requires robust and standardized experimental protocols. Below are detailed methodologies for key assays relevant to its primary pharmacological effects.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the test compound (this compound or its analogs) in methanol.
-
In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance.
-
Protocol:
-
Prepare the ABTS radical cation solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compound.
-
Add 10 µL of the test compound solution to 1 mL of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100.
-
The IC50 value is determined from the dose-response curve.
-
Anti-inflammatory Activity Assay
Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
-
Principle: This cell-based assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
-
Protocol:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to quantify the nitrite concentration.
-
The percentage of NO inhibition is calculated relative to the LPS-treated control group.
-
A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.
-
Visualizing Key Relationships and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Key structural features of this compound and their influence on its biological activities.
Caption: Experimental workflow for the in vitro anti-inflammatory (NO inhibition) assay.
Conclusion
The therapeutic potential of this compound is intrinsically tied to its chemical structure. While further research is needed to establish a more detailed quantitative structure-activity relationship through the synthesis and evaluation of a broader range of analogs, the principles outlined in this guide provide a solid foundation for future drug design and development efforts. By systematically modifying the flavanone scaffold and evaluating the resulting changes in biological activity using standardized protocols, researchers can unlock the full therapeutic potential of this promising natural product.
A Comparative Guide to Synthetic vs. Biosynthetic 2-Hydroxypinocembrin for Research Applications
For researchers, scientists, and drug development professionals, the choice between synthetic and biosynthetic 2-hydroxypinocembrin is a critical decision that can impact experimental outcomes and the translational potential of their work. This guide provides a comprehensive comparison of the two production methods, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
At a Glance: Synthetic vs. Biosynthetic this compound
| Feature | Synthetic this compound | Biosynthetic this compound |
| Purity | High, but may contain residual catalysts or solvents. | Generally high, with potential for biological byproducts. |
| Yield | Can be scaled up for large quantities. | Typically lower yields, dependent on microbial strain and fermentation conditions. |
| Stereochemistry | Often produces a racemic mixture. | Can be engineered to produce a specific stereoisomer (e.g., (2S)-pinocembrin). |
| Cost-Effectiveness | Potentially lower for large-scale production. | Can be cost-effective for smaller scales and for producing specific isomers. |
| Sustainability | Relies on chemical reagents and solvents. | Utilizes renewable feedstocks and microbial catalysis. |
Performance and Biological Activity: A Data-Driven Comparison
While direct comparative studies on synthetic versus biosynthetic this compound are limited, we can infer their potential biological activities based on studies of pinocembrin and other hydroxylated flavonoids. The introduction of a hydroxyl group at the 2' position is expected to modulate its biological properties.
| Biological Activity | Assay | Expected Outcome for this compound | Reference Compound Data (Pinocembrin) |
| Antioxidant Activity | DPPH Radical Scavenging | IC50 value | Pinocembrin IC50: ~13.28 µg/mL[1] |
| ABTS Radical Scavenging | IC50 value | Pinocembrin IC50: ~1.12 µg/mL[1] | |
| Anti-Inflammatory Activity | Inhibition of TNF-α production in LPS-stimulated macrophages | IC50 value | Pinocembrin significantly reduces TNF-α levels.[2][3] |
| Inhibition of IL-6 production in LPS-stimulated macrophages | IC50 value | Pinocembrin significantly reduces IL-6 levels.[2][3][4] | |
| Inhibition of NF-κB p65 phosphorylation | % inhibition | Pinocembrin suppresses phosphorylation of the NF-κB p65 subunit.[5] | |
| Neuroprotective Activity | Protection against H2O2-induced cytotoxicity in neuronal cells | % cell viability | Pinocembrin shows neuroprotective effects.[6][7] |
Experimental Protocols
General Protocol for Chemical Synthesis of 2'-Hydroxyflavanones
The chemical synthesis of 2'-hydroxyflavanones, which can be adapted for this compound, typically involves the cyclization of a corresponding 2'-hydroxychalcone.
-
Chalcone Synthesis: 2',4',6'-Trihydroxyacetophenone is reacted with 2-hydroxybenzaldehyde in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent.[8] This forms the 2',2'',4'',6''-tetrahydroxychalcone intermediate.
-
Cyclization: The purified chalcone is then subjected to acidic or basic conditions to induce intramolecular cyclization to form the flavanone ring. For instance, refluxing the chalcone in an acidic medium like acetic acid with a few drops of sulfuric acid can yield the flavanone.[9]
-
Purification: The crude product is purified using column chromatography on silica gel, followed by recrystallization to obtain pure this compound.[10] High-performance liquid chromatography (HPLC) can be employed for final purification to achieve high purity.[11][12]
General Protocol for Biosynthesis of this compound
The biosynthesis of this compound can be achieved through the hydroxylation of pinocembrin using microbial systems expressing specific cytochrome P450 monooxygenases.
-
Host Strain Engineering: An Escherichia coli or Saccharomyces cerevisiae strain is engineered to produce pinocembrin. This typically involves introducing the genes for phenylalanine ammonia-lyase (PAL), 4-coumarate:CoA ligase (4CL), and chalcone synthase (CHS).[6]
-
Hydroxylase Expression: A gene encoding a suitable cytochrome P450 enzyme (e.g., a variant of CYP105D7 from Streptomyces avermitilis which is known to hydroxylate flavanones) is introduced into the pinocembrin-producing strain.[13][14]
-
Fermentation: The engineered microbial strain is cultivated in a suitable fermentation medium. The expression of the biosynthetic pathway genes is induced, leading to the conversion of a precursor like phenylalanine or cinnamic acid into pinocembrin, which is then hydroxylated to this compound.
-
Extraction and Purification: The product is extracted from the fermentation broth using an organic solvent (e.g., ethyl acetate). The extracted compound is then purified using chromatographic techniques such as column chromatography and preparative HPLC.
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway in Inflammation
This compound, like its parent compound pinocembrin, is expected to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response.
References
- 1. Investigating the Antioxidant and Acetylcholinesterase Inhibition Activities of Gossypium herbaceam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Negative regulation of NF-κB p65 activity by serine 536 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential regulation of IL-6 and TNF-alpha via calcineurin in human skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. 2'-Hydroxyflavone | 35244-11-2 | Benchchem [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. BioKB - Publication [biokb.lcsb.uni.lu]
- 14. researchgate.net [researchgate.net]
Evaluating the Specificity of 2-Hydroxypinocembrin's Biological Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The flavonoid 2-hydroxypinocembrin, a derivative of the well-studied natural compound pinocembrin, holds potential for various therapeutic applications. However, a thorough understanding of its biological target specificity is crucial for advancing its development as a safe and effective therapeutic agent. This guide provides a comparative framework for evaluating the specificity of this compound's biological targets, drawing parallels with its parent compound, pinocembrin, and outlining detailed experimental protocols for target identification and validation.
Comparative Analysis of Pinocembrin's Biological Activity
While direct quantitative data for this compound is not yet available in the public domain, a wealth of information on pinocembrin serves as a valuable benchmark. The following tables summarize the known inhibitory concentrations (IC50) and binding affinities of pinocembrin against various biological targets. This data provides a foundation for designing experiments to characterize the activity of this compound and compare its potency and selectivity.
Table 1: Inhibitory Activity of Pinocembrin
| Target | Assay System | IC50 Value (µM) | Reference |
| Cytochrome P450 1A2 (CYP1A2) | Human Liver Microsomes (HLM) | 0.52 ± 0.07 | [1] |
| Cytochrome P450 1A2 (CYP1A2) | Rat Liver Microsomes (RLM) | 3.11 ± 0.09 | [1][2] |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 Macrophages | 75.9 | [3] |
| Prostaglandin E2 (PGE2) Production | U937 Macrophages | 86.4 | [3] |
| Organic Anion Transporter 1 (OAT1) | MDCK cells overexpressing hOAT1 | ~2 | |
| Organic Anion Transporter 3 (OAT3) | MDCK cells overexpressing hOAT3 | ~2 | |
| Organic Anion-Transporting Polypeptide 1A2 (OATP1A2) | --- | 2.0 ± 1.7 | [4] |
| Organic Anion-Transporting Polypeptide 2B1 (OATP2B1) | --- | 37.3 ± 1.3 | [4] |
| α-amylase | In vitro enzyme assay | Strong inhibition | [5] |
| α-glucosidase | In vitro enzyme assay | Strong inhibition | [5] |
Table 2: Binding Affinity of Pinocembrin (from Molecular Docking Studies)
| Protein Target | Binding Energy (kcal/mol) | Reference |
| Nitric Oxide Synthase | -10.3 | [6] |
| Cytochrome P450 1A2 (CYP1A2) | -10.0 | [6] |
| Delta Opioid Receptor | -9.5 | [6] |
| Matrix Metalloproteinase-1 (MMP-1) | Negative | |
| Matrix Metalloproteinase-3 (MMP-3) | Negative | |
| Matrix Metalloproteinase-9 (MMP-9) | Negative | [7] |
| ZIKA Virus E Protein | -8.1 | [8] |
Key Signaling Pathways Implicated for Pinocembrin
Several signaling pathways have been identified as being modulated by pinocembrin, primarily contributing to its anti-inflammatory and neuroprotective effects. These pathways represent key areas of investigation for this compound.
Caption: Pinocembrin's activation of the mTOR signaling pathway.
Caption: Pinocembrin's inhibition of the TLR4-NF-κB-NLRP3 inflammasome pathway.
Caption: Pinocembrin's inhibition of the RAGE signaling pathway.
Experimental Protocols for Target Identification and Specificity Evaluation
To elucidate the specific biological targets of this compound and evaluate its selectivity, a multi-pronged experimental approach is recommended.
Target Identification using Affinity Chromatography-Mass Spectrometry
This method aims to isolate and identify proteins that directly bind to this compound from a complex biological sample.
-
Experimental Workflow:
Caption: Workflow for affinity chromatography-mass spectrometry.
-
Methodology:
-
Immobilization: Covalently attach this compound to an inert chromatography matrix (e.g., NHS-activated sepharose beads). A linker arm may be necessary to avoid steric hindrance.
-
Lysate Preparation: Prepare a protein extract from a relevant cell line or tissue.
-
Binding: Incubate the cell lysate with the this compound-coupled beads to allow for protein binding.
-
Washing: Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads using a competitive ligand (e.g., free this compound) or by changing the buffer conditions (e.g., pH, ionic strength).
-
Analysis: Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry (LC-MS/MS).
-
Target Engagement using Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target in a cellular context.
-
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
-
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the treated cells across a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry. A shift in the melting curve of a protein in the presence of this compound indicates direct binding and stabilization.
-
In Vitro Enzyme Inhibition and Receptor Binding Assays
Based on the known activities of pinocembrin, a panel of in vitro assays should be conducted to quantify the inhibitory or binding potency of this compound.
-
CYP450 Inhibition Assay (e.g., CYP1A2):
-
Principle: Measure the ability of this compound to inhibit the metabolic activity of a specific CYP450 isozyme using a fluorescent or luminescent probe substrate.
-
Protocol Outline:
-
Incubate human liver microsomes with a specific CYP1A2 substrate (e.g., phenacetin) in the presence of varying concentrations of this compound.
-
Initiate the reaction by adding NADPH.
-
Stop the reaction after a defined time.
-
Quantify the formation of the metabolite (e.g., acetaminophen) using LC-MS/MS.
-
Calculate the IC50 value from the dose-response curve.
-
-
-
Radioligand Binding Assay (for potential receptor targets):
-
Principle: Measure the displacement of a radiolabeled ligand from its receptor by this compound.
-
Protocol Outline:
-
Prepare cell membranes expressing the receptor of interest.
-
Incubate the membranes with a fixed concentration of a specific radiolabeled ligand and varying concentrations of this compound.
-
Separate the bound and free radioligand by filtration.
-
Quantify the radioactivity of the bound ligand.
-
Determine the Ki value from the competition binding curve.
-
-
Cell-Based Signaling Pathway Analysis
To confirm the on-target effects and assess the functional consequences of target engagement in a cellular context.
-
NF-κB Reporter Assay:
-
Principle: Use a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element to measure the activation of the NF-κB pathway.
-
Protocol Outline:
-
Pre-treat the reporter cell line with varying concentrations of this compound.
-
Stimulate the cells with an activator of the NF-κB pathway (e.g., LPS).
-
Measure the reporter gene activity (e.g., luminescence).
-
Determine the dose-dependent inhibition of NF-κB activation.
-
-
-
Western Blot Analysis of Phosphorylated Proteins:
-
Principle: Measure the phosphorylation status of key proteins in a signaling pathway (e.g., mTOR, p38 MAPK) to assess the inhibitory effect of this compound.
-
Protocol Outline:
-
Treat cells with this compound followed by stimulation with an appropriate agonist.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Probe with antibodies specific for the phosphorylated and total forms of the target proteins.
-
Quantify the changes in protein phosphorylation.
-
-
Conclusion
A systematic and multi-faceted approach is essential for the comprehensive evaluation of this compound's biological target specificity. By leveraging the existing knowledge of its parent compound, pinocembrin, and employing a suite of robust experimental methodologies, researchers can effectively identify its primary targets, quantify its potency and selectivity, and elucidate its mechanism of action. This detailed characterization is a critical step in the journey of developing this compound into a promising therapeutic candidate.
References
- 1. Assessment of the CYP1A2 Inhibition-Mediated Drug Interaction Potential for Pinocembrin Using In Silico, In Vitro, and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory Effect of (2S)-Pinocembrin From Goniothalamus macrophyllus on the Prostaglandin E2 Production in Macrophage Cell Lines: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Biosynthesis, Pharmacology, and Pharmacokinetics of Pinocembrin, a Promising Natural Small-Molecule Drug [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Computational Investigation of Pinocembrin as a Multi-Target Ligand: A Molecular Docking Study – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of 2-Hydroxypinocembrin's Antioxidant Potential Against Industry Benchmarks
For Immediate Release
In the continuous pursuit of novel therapeutic agents, the flavonoid 2-hydroxypinocembrin is emerging as a compound of interest due to its potential antioxidant properties. This guide provides a comparative analysis of this compound against established antioxidants: Quercetin, Vitamin C, and Vitamin E. The following data and protocols are intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its relative efficacy.
Due to the limited availability of direct comparative studies on this compound, data for its parent compound, pinocembrin, is utilized as a proxy in this guide. It is important to note that the hydroxylation at the 2-position may influence its antioxidant activity.
Quantitative Antioxidant Activity Comparison
The antioxidant capacity of this compound (via pinocembrin) and the selected benchmark antioxidants have been evaluated using three standard in vitro assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The results, including IC50 and Trolox equivalent values, are summarized below.
| Antioxidant | DPPH Assay (IC50/EC50) | ABTS Assay (IC50/Trolox Equivalent) | ORAC Assay (µmol TE/g or µmol TE/µmol) |
| Pinocembrin | EC50: 26.75 µg/mL (for a derivative)[1] | Scavenging activity of 24.73 ± 1.04% at 1.0 mg/mL (pinocembrin-lecithin complex)[2] | Data not available |
| Quercetin | IC50: 9.84 ± 0.34 µM[3] | IC50: 1.89 ± 0.33 µg/mL[4] | 6.80 ± 0.42 µmol TE/µmol[3] |
| Vitamin C (Ascorbic Acid) | IC50: 43.2 µg/mL[5] | VCEAC of 205.4 ± 5.6 mg/100 g (for apples)[6] | Data not available in a directly comparable format |
| Vitamin E (α-Tocopherol) | Data not directly comparable in IC50 | Data not directly comparable in IC50 | 1,293 µmol TE/g[7] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies. The data for pinocembrin is limited and presented as a reference for the potential activity of this compound.
Mechanism of Action: The Keap1-Nrf2 Signaling Pathway
A key mechanism through which many antioxidants exert their protective effects is via the activation of the Keap1-Nrf2 signaling pathway. This pathway is a master regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. Upon exposure to oxidative stress, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and subsequent synthesis of protective enzymes.
Caption: The Keap1-Nrf2 antioxidant signaling pathway.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited in this guide are provided below to ensure reproducibility and facilitate comparative studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the test compound (this compound, standards) in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.
-
Reaction: Add a specific volume of the sample solution (e.g., 100 µL) to an equal volume of the DPPH working solution in a 96-well plate or a cuvette.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the test compound and standards in a suitable solvent.
-
Reaction: Add a small volume of the sample solution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalents (TE), where the activity of the sample is compared to that of Trolox, a water-soluble analog of Vitamin E.
Caption: Workflow for the ABTS radical cation decolorization assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by a free radical initiator (e.g., AAPH). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Protocol:
-
Reagent Preparation: Prepare solutions of fluorescein, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), and a standard antioxidant (Trolox) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Sample Preparation: Prepare various concentrations of the test compound in the same buffer.
-
Reaction Setup: In a 96-well black microplate, add the fluorescein solution, followed by the sample or Trolox standard.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 15 minutes).
-
Initiation and Measurement: Initiate the reaction by adding the AAPH solution to all wells. Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm over a period of time (e.g., 60-90 minutes) at 37°C.
-
Calculation: Calculate the area under the curve (AUC) for the fluorescence decay of each sample and standard. The net AUC is obtained by subtracting the AUC of the blank. A standard curve is generated by plotting the net AUC against the Trolox concentration. The ORAC value of the sample is then determined from the standard curve and expressed as Trolox Equivalents.
References
- 1. researchgate.net [researchgate.net]
- 2. Pinocembrin–Lecithin Complex: Characterization, Solubilization, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin C equivalent antioxidant capacity (VCEAC) of phenolic phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 2-Hydroxypinocembrin: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 2-hydroxypinocembrin, drawing upon safety data for structurally similar compounds.
Immediate Safety and Handling Precautions:
Prior to handling this compound, it is crucial to wear appropriate personal protective equipment (PPE). Based on the hazard classifications of analogous compounds, this should include protective gloves, eye protection or goggles, and a lab coat.[1][2] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or fumes.[1]
Hazard Profile Summary
| Hazard Classification | Category | Description | Precautionary Statements |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][3][4] | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |
| Serious Eye Damage/Irritation | Category 2A / 1 | Causes serious eye irritation or damage.[2][3][4] | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[3][4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. It should be treated as a hazardous chemical waste.
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for this compound waste. The container must be compatible with the chemical.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Management:
-
Keep the waste container tightly closed when not in use.[1]
-
Store the container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Spill Management:
-
In the event of a spill, do not allow the material to enter drains or waterways.[2]
-
For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in the designated hazardous waste container.[4]
-
Ensure the spill area is thoroughly cleaned and decontaminated.
-
-
Final Disposal:
-
The primary method for the disposal of this compound is through a licensed hazardous waste disposal contractor.
-
Contact your institution's EHS department to arrange for the collection and disposal of the waste container.
-
Follow all institutional procedures for waste pickup, including completing any necessary waste manifests or labels. The universal precautionary statement is to "Dispose of contents/container to in accordance with local regulation" or to an "approved waste disposal plant".[1][3]
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-hydroxypinocembrin
Disclaimer: No specific Safety Data Sheet (SDS) for 2-hydroxypinocembrin was found. The following guidance is based on safety data for the closely related compound, pinocembrin, and other similar hydroxylated aromatic compounds. A conservative approach to handling is strongly recommended.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
Due to the lack of specific toxicity data for this compound, it should be handled as a substance that is potentially irritating to the skin, eyes, and respiratory system. The following personal protective equipment is mandatory when handling this compound.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications |
| Eyes | Safety Goggles with Side-Shields | Must conform to European standard EN 166 or equivalent. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. |
| Body | Laboratory Coat | To be worn at all times in the laboratory. |
| Respiratory | N95 Respirator or equivalent | Recommended, especially when handling the powder form or if ventilation is inadequate. |
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and maintain the integrity of the compound.
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] An accessible safety shower and eye wash station must be available.[2]
-
Personal Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the work area (preferably a chemical fume hood) is clean and uncluttered.
-
Don all required PPE as specified in Table 1.
-
Have all necessary equipment (spatulas, weighing paper, vials, etc.) ready.
-
-
Weighing and Aliquoting:
-
If in powder form, handle with care to avoid generating dust.
-
Use a microbalance within the fume hood for accurate and contained weighing.
-
Prepare solutions in appropriate, clearly labeled containers.
-
-
Experimental Use:
-
When using in experiments, maintain all PPE.
-
Avoid direct contact with the skin, eyes, and clothing.
-
If heating the substance, ensure adequate ventilation to handle any potential vapors.
-
-
Post-Handling:
-
Clean all equipment and the work area thoroughly.
-
Decontaminate surfaces with an appropriate solvent (e.g., 70% ethanol), followed by water.
-
Remove and dispose of gloves and any other disposable PPE as contaminated waste.
-
Wash hands thoroughly.
-
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Waste Categorization: Unused this compound and any materials grossly contaminated with it should be considered chemical waste.
-
Containerization: Collect waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Route: Do not dispose of down the drain or in regular trash. Arrange for pick-up by your institution's environmental health and safety department or a licensed chemical waste disposal company.
First Aid Measures
In case of accidental exposure, follow these procedures immediately:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1] |
| Inhalation | Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately. |
Biological Activity and Signaling Pathway
While specific signaling pathways for this compound are not well-documented, the related compound pinocembrin has been shown to exhibit anti-inflammatory and antioxidant effects. The diagram below illustrates a potential experimental workflow for investigating the effects of this compound on a cellular signaling pathway, based on known actions of similar flavonoids.
Caption: Experimental workflow to assess the anti-inflammatory effects of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
